L-Idose-13C-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i5+1 |
InChI Key |
GZCGUPFRVQAUEE-SMXRVYQBSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([13C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
L-Idose-13C-1: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Idose-13C-1 is a stable isotope-labeled form of the rare monosaccharide L-idose. Specifically, the carbon atom at the first position (C1) is replaced with a carbon-13 (¹³C) isotope. This isotopic labeling makes this compound a powerful tool in various scientific disciplines, particularly in metabolic research and drug development. Unlike its ubiquitous enantiomer, D-glucose, L-idose is not commonly found in nature. However, its structural similarity to D-glucose and other biologically relevant sugars allows it to interact with certain enzymatic pathways, making it a valuable tracer for studying carbohydrate metabolism and the pharmacokinetics of sugar-based therapeutics. This guide provides an in-depth overview of this compound, its chemical properties, synthesis, and key applications for researchers and professionals in the field of drug development.
Chemical Structure
L-Idose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group at one end. The "-13C-1" designation indicates that the carbon atom of the aldehyde group is a ¹³C isotope. In aqueous solution, monosaccharides like L-idose exist in equilibrium between their open-chain (acyclic) form and cyclic hemiacetal forms. The most stable cyclic forms are the six-membered pyranose rings (L-idopyranose) and the five-membered furanose rings (L-idofuranose). Each of these cyclic forms can exist as one of two anomers, designated as alpha (α) or beta (β), depending on the orientation of the hydroxyl group at the anomeric carbon (C1).
Fischer and Haworth Projections
The stereochemistry of L-idose can be represented using Fischer and Haworth projections. The Fischer projection depicts the open-chain form, while the Haworth projection illustrates the cyclic forms.
Caption: Fischer projection of this compound and Haworth projections of its cyclic forms.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅¹³CH₁₂O₆ |
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy-[1-¹³C]hexanal |
| CAS Number | Not available |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in water |
| ¹³C NMR Chemical Shift (Anomeric Carbon, C1) | α-anomer: ~92.8 ppmβ-anomer: ~96.5 ppm |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that often starts from a more readily available sugar, such as D-glucose. A common strategy involves the stereochemical inversion of one or more chiral centers. One established method utilizes 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as the starting material.[1]
Protocol Outline:
-
Protection of D-Glucose: D-glucose is first protected by reacting it with acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protects the hydroxyl groups at C1, C2, C5, and C6.
-
Oxidation at C3: The unprotected hydroxyl group at C3 is oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.
-
Stereoselective Reduction: The ketone at C3 is then stereoselectively reduced to a hydroxyl group with the opposite configuration to that in D-glucose. This can be achieved using a reducing agent like sodium borohydride. This step is crucial for the inversion of stereochemistry.
-
Deprotection and Isotope Introduction: The protecting groups are removed. The introduction of the ¹³C label at the C1 position can be achieved through various methods, including enzymatic synthesis or chemical methods involving ¹³C-labeled cyanide.
-
Purification: The final product, this compound, is purified using techniques such as column chromatography.
Caption: A simplified workflow for the synthesis of this compound from D-Glucose.
Signaling Pathways and Biological Activity
The Aldose Reductase Pathway
A key area of interest for L-idose and its labeled counterpart is its interaction with the enzyme aldose reductase. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is a metabolic pathway that converts glucose to sorbitol. Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic conditions, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased.
L-idose has been shown to be an excellent substrate for aldose reductase.[2] The accumulation of sorbitol, the product of the aldose reductase reaction, can lead to osmotic stress and cellular damage, which is implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy. By using this compound, researchers can trace the activity of aldose reductase and the flux through the polyol pathway in various experimental models.
Caption: The role of this compound in the aldose reductase pathway.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several stages of drug development:
-
Metabolic Tracer Studies: As a stable isotope-labeled compound, this compound can be used to trace the metabolic fate of L-idose or L-idose-containing drug candidates in vitro and in vivo. This is particularly useful for understanding the pharmacokinetics and metabolism of novel carbohydrate-based drugs.
-
Target Engagement and Enzyme Kinetics: this compound is an ideal substrate for studying the kinetics of aldose reductase and for screening potential inhibitors of this enzyme. By monitoring the conversion of this compound to its product, researchers can accurately assess the efficacy of drug candidates targeting the polyol pathway.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The use of this compound in preclinical and clinical studies can provide crucial data for the development of robust PK/PD models. This helps in understanding the relationship between drug exposure and its pharmacological effect, which is essential for dose selection and optimization.
-
Diagnostic Applications: While still in the research phase, the potential exists for using ¹³C-labeled sugars like this compound in non-invasive diagnostic tests to assess metabolic pathway activity in various diseases.
References
Synthesis and Purity of L-Idose-13C-1 for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of L-Idose-13C-1, a critical isotopically labeled monosaccharide for various research applications, including metabolic flux analysis and as an internal standard in quantitative NMR and mass spectrometry studies.[1][2] This document details the most common synthetic pathway, purification methodologies, and analytical techniques to ensure high purity of the final product.
Introduction
L-Idose is a rare hexose sugar, an epimer of D-glucose at the C-5 position. While not abundant in nature, its derivatives are components of important biological molecules like dermatan sulfate and heparan sulfate. The availability of isotopically labeled L-Idose, particularly at the C-1 position (this compound), is crucial for researchers to trace its metabolic fate and for use as a precise internal standard in analytical methodologies. This guide outlines a robust laboratory-scale synthesis of this compound, starting from commercially available D-[1-13C]glucose.
Synthetic Pathway
The most established and economically viable route for the synthesis of this compound commences with D-[1-13C]glucose. The overall synthetic workflow involves three key transformations:
-
Hydrogenation: Reduction of D-[1-13C]glucose to D-[1-13C]sorbitol.
-
Oxidation: Regioselective oxidation of D-[1-13C]sorbitol to L-[6-13C]sorbose. Note the change in numbering due to the conversion to a ketose.
-
Epimerization: Base-catalyzed epimerization of L-[6-13C]sorbose to a mixture of L-[6-13C]sorbose, L-[6-13C]idose, and L-[6-13C]gulose.
The final step involves the purification of the desired this compound from the reaction mixture.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Catalytic Hydrogenation of D-[1-13C]Glucose to D-[1-13C]Sorbitol
This procedure outlines the reduction of the aldehyde group of D-[1-13C]glucose to a primary alcohol, yielding D-[1-13C]sorbitol.
Methodology:
-
Reaction Setup: In a high-pressure reactor, dissolve D-[1-13C]glucose (1.0 eq) in deionized water to create a 10-40% aqueous solution.
-
Catalyst Addition: Add a Raney nickel or ruthenium-based catalyst (e.g., Ru/C, 1-5 mol%) to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 3-5 MPa.
-
Reaction Conditions: Heat the mixture to 100-150°C and stir vigorously for 2-4 hours.
-
Work-up: After cooling, filter the reaction mixture to remove the catalyst. The resulting aqueous solution of D-[1-13C]sorbitol can be used directly in the next step or concentrated under reduced pressure.
| Parameter | Value | Reference |
| Starting Material | D-[1-13C]glucose | Commercially Available |
| Catalyst | Raney Nickel or Ru/C | |
| Solvent | Water | |
| Temperature | 100-150 °C | |
| Pressure | 3-5 MPa H₂ | |
| Reaction Time | 2-4 hours | |
| Expected Yield | >95% | |
| Purity | High (minor epimerization to mannitol may occur) |
Step 2: Oxidation of D-[1-13C]Sorbitol to L-[6-13C]Sorbose
This step involves the regioselective oxidation of the C-5 hydroxyl group of D-[1-13C]sorbitol to a ketone, yielding L-[6-13C]sorbose. While chemical methods exist, microbial oxidation using Gluconobacter oxydans is highly efficient and specific.
Methodology:
-
Inoculum Preparation: Cultivate a starter culture of Gluconobacter oxydans in a suitable medium.
-
Fermentation: Add the aqueous solution of D-[1-13C]sorbitol to the fermentation medium to a final concentration of 10-20% (w/v).
-
Incubation: Maintain the fermentation at 30-35°C with vigorous aeration and agitation for 24-48 hours.
-
Monitoring: Monitor the conversion of sorbitol to sorbose using techniques like HPLC.
-
Work-up: Once the reaction is complete, remove the bacterial cells by centrifugation or filtration. The supernatant containing L-[6-13C]sorbose can be further purified or used directly.
| Parameter | Value | Reference |
| Starting Material | D-[1-13C]Sorbitol | |
| Biocatalyst | Gluconobacter oxydans | |
| Temperature | 30-35 °C | |
| Reaction Time | 24-48 hours | |
| Expected Yield | >90% | |
| Purity | High (minimal byproducts) |
Step 3: Epimerization of L-[6-13C]Sorbose
This is a crucial step where the stereochemistry at C-4 and C-5 of L-sorbose is altered under basic conditions to produce a mixture containing L-idose and L-gulose.
Methodology:
-
Reaction Setup: Prepare a 1.0 N aqueous solution of a base, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂).
-
Epimerization: Add the L-[6-13C]sorbose solution to the basic solution.
-
Reaction Conditions: Heat the mixture to 40-60°C and stir for 2-6 hours. The reaction progress can be monitored by HPLC to achieve the desired equilibrium.
-
Neutralization: Cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid or sulfuric acid).
-
Desalting: The resulting solution will contain a mixture of L-[6-13C]sorbose, L-[6-13C]idose, L-[6-13C]gulose, and salts. Desalting can be performed using ion-exchange chromatography.
| Parameter | Value | Reference |
| Starting Material | L-[6-13C]Sorbose | |
| Reagent | 1.0 N NaOH or Ca(OH)₂ | |
| Temperature | 40-60 °C | |
| Reaction Time | 2-6 hours | |
| Product Ratio | Variable (mixture of L-sorbose, L-idose, L-gulose) |
Purification of this compound
The separation of L-idose from the epimerization mixture containing structurally similar isomers (L-sorbose and L-gulose) is the most challenging step. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity.
Caption: Purification workflow for this compound.
Preparative HPLC Protocol
Methodology:
-
Column: A column packed with a cation-exchange resin in the calcium form (e.g., Aminex HPX-87C) is effective for separating sugar isomers.
-
Mobile Phase: Deionized water is typically used as the mobile phase.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is recommended for good resolution.
-
Temperature: The column should be maintained at an elevated temperature, typically 80-85°C, to improve peak shape and resolution.
-
Detection: A refractive index (RI) detector is used to monitor the elution of the non-UV active sugars.
-
Fraction Collection: Fractions corresponding to the L-idose peak are collected.
-
Post-Purification: The collected fractions are pooled and lyophilized to obtain the pure this compound as a white solid.
| Parameter | Value |
| Column | Cation-exchange (Ca²⁺ form) |
| Mobile Phase | Deionized Water |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 80 - 85 °C |
| Detector | Refractive Index (RI) |
| Expected Purity | >98% |
Purity and Characterization
The purity and identity of the final this compound product must be confirmed using various analytical techniques.
Analytical HPLC
The purity of the final product should be assessed using an analytical HPLC system with similar conditions to the preparative method but on an analytical scale column. The chromatogram should show a single major peak corresponding to L-idose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of L-idose and verifying the position of the 13C label. The sample is typically dissolved in deuterium oxide (D₂O).
Expected ¹H and ¹³C NMR Data for L-Idose (in D₂O): (Note: Chemical shifts are approximate and can vary based on experimental conditions. The data below is a composite based on typical values for hexoses and requires experimental verification for this compound.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-1 | ~5.2 (α), ~4.6 (β) | ~93 (¹³C-labeled) |
| C-2 | ~3.5 - 3.8 | ~70 - 75 |
| C-3 | ~3.5 - 3.8 | ~70 - 75 |
| C-4 | ~3.5 - 3.8 | ~70 - 75 |
| C-5 | ~3.8 - 4.0 | ~70 - 75 |
| C-6 | ~3.6 - 3.9 | ~61 |
The presence of a strong signal in the ¹³C NMR spectrum around 93 ppm and the corresponding splitting pattern in the ¹H NMR spectrum will confirm the successful incorporation of the ¹³C label at the C-1 position.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+Na]⁺ | 204.06 (for C₅¹³CH₁₂O₆Na) |
| [M+H]⁺ | 182.07 (for C₅¹³CH₁₂O₆H) |
| [M-H]⁻ | 180.05 (for C₅¹³CH₁₁O₆) |
The fragmentation pattern in MS/MS will be characteristic of a hexose and can be used to distinguish it from other isomers. Common fragmentation pathways involve the loss of water molecules and cross-ring cleavages.
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution and rigorous purification to achieve the high purity required for research applications. The synthetic route starting from D-[1-13C]glucose is well-established, with the key challenges lying in the controlled epimerization of L-sorbose and the subsequent chromatographic separation of the resulting isomers. The detailed protocols and analytical data provided in this guide offer a comprehensive resource for researchers and scientists in the fields of drug development and metabolic research, enabling the reliable production and characterization of this valuable isotopically labeled compound.
References
A Technical Deep Dive: Unraveling the Nuances of L-Idose-13C-1 and its Unlabeled Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and drug discovery, the use of stable isotope-labeled compounds is a cornerstone for elucidating complex biological pathways and quantifying metabolic flux. This technical guide provides an in-depth comparison of L-Idose-13C-1 and its non-labeled form, L-Idose. We will explore their core properties, delve into experimental methodologies for their use, and visualize their role in relevant biological pathways.
Core Properties: A Comparative Analysis
The primary distinction between this compound and L-Idose lies in the isotopic composition of the anomeric carbon atom. In this compound, the naturally abundant carbon-12 at the C1 position is replaced with a stable, heavier carbon-13 isotope. This subtle yet significant alteration imparts unique characteristics that are invaluable for tracer studies in metabolic research.
Physicochemical Properties
While the macroscopic physical properties of L-Idose and this compound are largely identical, their molecular weights differ due to the presence of the heavier carbon isotope in the labeled compound.
| Property | L-Idose | This compound |
| Chemical Formula | C₆H₁₂O₆ | ¹³CC₅H₁₂O₆ |
| Molecular Weight | 180.16 g/mol [1][2] | 181.15 g/mol [3] |
| Appearance | White solid[4] | Not explicitly stated, but expected to be a white solid |
| Melting Point | 132 °C[4] | Not explicitly stated, but expected to be very similar to L-Idose |
| Density | 1.581 g/cm³ | Not explicitly stated, but expected to be very similar to L-Idose |
| Boiling Point | 527.10 °C | Not explicitly stated, but expected to be very similar to L-Idose |
Spectroscopic Properties
The isotopic label in this compound gives rise to distinct spectroscopic signatures, which are fundamental to its application in analytical and metabolic studies.
| Spectroscopic Technique | L-Idose | This compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Standard ¹H and ¹³C NMR spectra. | The ¹³C-labeled C1 carbon exhibits a significantly enhanced NMR signal. The chemical shift of the anomeric carbon provides information about the α and β forms of the sugar. For the α-anomer of this compound, the C1 carbon resonates at approximately 92.8 ppm, while the β-anomer shows a downfield shift to 96.5 ppm. |
| Mass Spectrometry (MS) | Exhibits a characteristic fragmentation pattern with a molecular ion peak corresponding to its molecular weight. | The molecular ion peak is shifted by +1 m/z unit compared to unlabeled L-Idose. Electrospray ionization often forms adducts, such as [M+Na]⁺ at m/z 204 and [M+K]⁺ at m/z 220. Chemical ionization can produce a prominent protonated molecular ion at m/z 182 ([M+H]⁺). |
Experimental Protocols
The utilization of this compound in research necessitates specific experimental designs to leverage its isotopic label. Below are detailed methodologies for key experiments.
Metabolic Labeling Studies with this compound
This protocol outlines a general workflow for tracing the metabolic fate of this compound in a cell culture system.
Objective: To track the incorporation of the ¹³C label from this compound into downstream metabolites.
Materials:
-
Cells of interest
-
Cell culture medium deficient in the corresponding unlabeled sugar
-
This compound
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Medium Exchange: Aspirate the standard medium, wash the cells with PBS, and replace it with a medium containing this compound at a known concentration.
-
Incubation: Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled sugar.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the extracted metabolites.
-
Analyze the samples using LC-MS or GC-MS to identify and quantify the ¹³C-labeled metabolites. The mass shift of +1 (or more, depending on the number of incorporated labeled carbons) will distinguish the labeled from the unlabeled metabolites.
-
Workflow Diagram:
Caption: Workflow for a typical metabolic labeling experiment.
Aldose Reductase Activity Assay
L-Idose is a known substrate for aldose reductase, an enzyme implicated in diabetic complications. This assay can be used to measure the activity of this enzyme.
Objective: To determine the kinetic parameters of aldose reductase using L-Idose as a substrate.
Materials:
-
Purified aldose reductase enzyme
-
L-Idose (or this compound)
-
NADPH (cofactor)
-
Phosphate buffer (pH 6.8)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme.
-
Initiate Reaction: Start the reaction by adding a known concentration of L-Idose to the cuvette.
-
Monitor NADPH Oxidation: Measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at this wavelength.
-
Calculate Enzyme Activity: The rate of NADPH oxidation is directly proportional to the activity of aldose reductase. The initial velocity of the reaction can be calculated from the linear portion of the absorbance versus time plot.
-
Kinetic Analysis: Repeat the assay with varying concentrations of L-Idose to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzyme for this substrate.
Logical Relationship Diagram:
Caption: The enzymatic reaction catalyzed by aldose reductase.
Signaling Pathway Involvement: The Polyol Pathway
L-Idose, being a sugar, can enter the polyol pathway, which is particularly active under hyperglycemic conditions. Aldose reductase is the first and rate-limiting enzyme in this pathway.
The pathway involves the reduction of an aldose sugar to its corresponding sugar alcohol (a polyol), followed by the oxidation of the polyol to a ketose sugar. L-Idose serves as a substrate for aldose reductase, which converts it to L-sorbitol.
Polyol Pathway Diagram:
Caption: L-Idose as an alternative substrate in the Polyol Pathway.
Conclusion
This compound is a powerful tool for researchers in the fields of metabolism, biochemistry, and drug development. Its key advantage over unlabeled L-Idose is the presence of the ¹³C isotope, which provides a distinct and measurable signature in analytical techniques like NMR and mass spectrometry. This allows for the precise tracing of its metabolic fate and the quantification of metabolic pathway fluxes. Understanding the properties and experimental considerations of both labeled and unlabeled L-Idose is crucial for designing and interpreting studies that aim to unravel the complexities of carbohydrate metabolism and its role in health and disease.
References
A Technical Guide to L-Idose-13C-1: Properties, Analysis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of L-Idose-13C-1, a stable isotope-labeled monosaccharide. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic research. This document details experimental protocols for its characterization and illustrates key analytical workflows.
Core Physical and Chemical Properties
This compound is an isotopologue of the rare sugar L-Idose, where the carbon atom at the C-1 position is replaced with a ¹³C isotope. This labeling provides a powerful tool for tracing metabolic pathways and quantifying molecular dynamics.
| Property | Value | Source |
| Molecular Formula | C₅¹³CH₁₂O₆ | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][3] |
| IUPAC Name | (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(1-¹³C)hexanal | [1] |
| Appearance | White solid (unlabeled) | |
| Boiling Point (unlabeled L-Idose) | 527.10 °C | |
| Density (unlabeled L-Idose) | 1.581 g/cm³ | |
| InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i1+1 | |
| InChI Key | GZCGUPFRVQAUEE-SMXRVYQBSA-N | |
| Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)O | |
| Isomeric SMILES | C(--INVALID-LINK--O)O)O">C@@HO)O | |
| Storage | 2-8°C Refrigerator |
Biological Significance and Applications
L-Idose is a C-5 epimer of D-glucose. While not abundant in nature, its derivative, iduronic acid, is a crucial component of glycosaminoglycans like dermatan sulfate and heparan sulfate. This compound serves as a valuable tracer in metabolic studies. It is a substrate for aldose reductase, making it a useful tool for studying this enzyme's activity, which is implicated in diabetic complications. The ¹³C label allows for the tracking of its metabolic fate through various pathways using techniques like mass spectrometry and NMR spectroscopy.
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for its effective use in research. The following are generalized protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound. The ¹³C label at the C-1 position provides a distinct and enhanced signal.
Objective: To confirm the position of the ¹³C label and determine the anomeric ratio (α vs. β).
Methodology:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum to observe the overall proton environment.
-
The anomeric protons (H-1) will appear as distinct signals for the α and β anomers, typically in the downfield region.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum. Due to the ¹³C enrichment at the C-1 position, the signal for this carbon will be significantly enhanced.
-
The chemical shift of the ¹³C-1 signal is characteristic of the anomeric configuration. For this compound, the α-anomer resonates at approximately 92.8 ppm, while the β-anomer appears around 96.5 ppm.
-
-
2D NMR Spectroscopy (HSQC/HMBC):
-
Perform Heteronuclear Single Quantum Coherence (HSQC) experiments to establish direct correlations between protons and their attached carbons. This will definitively link the anomeric proton signals to the ¹³C-1 signal.
-
Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to confirm long-range couplings and further verify the structure.
-
-
Data Analysis: Integrate the signals for the anomeric protons in the ¹H NMR spectrum or the anomeric carbons in the ¹³C NMR spectrum to determine the ratio of the α and β anomers in solution.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of this compound.
Objective: To verify the incorporation of the ¹³C isotope and assess the isotopic purity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or water.
-
Ionization:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like sugars. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This requires derivatization of the sugar to make it volatile. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Mass Analysis:
-
Acquire the mass spectrum in full scan mode.
-
For this compound, the molecular ion peak will be shifted by +1 mass unit compared to the unlabeled L-Idose. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 182.066 g/mol .
-
-
Data Analysis:
-
Examine the isotopic distribution of the molecular ion peak. A high isotopic purity will be indicated by a dominant peak at M+1 and a very low intensity peak at M (corresponding to any unlabeled compound). The isotopic purity of this compound preparations typically exceeds 98%.
-
Fragmentation patterns, especially in GC-MS, can provide further structural confirmation.
-
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound.
Caption: A diagram illustrating the synthesis and characterization workflow for this compound.
References
An In-depth Technical Guide to L-Idose and its Isotopes for Researchers and Drug Development Professionals
Abstract
L-idose, a rare hexose monosaccharide, is not found in significant quantities in nature. Its scarcity precludes a discussion of natural abundance in the traditional sense. However, its unique stereochemistry and its role as a substrate for enzymes such as aldose reductase have made it a molecule of interest in biomedical research and drug development. This technical guide provides a comprehensive overview of L-idose, with a particular focus on its synthesis, the incorporation of stable and radioactive isotopes for research applications, and its interaction with the aldose reductase pathway. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Rarity and Significance of L-Idose
L-idose is an epimer of D-glucose at carbon-5. Unlike D-glucose, which is ubiquitous in biological systems, L-idose is not readily found in nature. Its significance, therefore, lies not in its natural occurrence but in its utility as a synthetic tool and a probe for biological processes. The primary interest in L-idose stems from its relationship to L-iduronic acid, a critical component of glycosaminoglycans like heparin and heparan sulfate, and its role as a substrate for the enzyme aldose reductase. The ability to synthesize L-idose and its isotopically labeled analogues allows researchers to investigate metabolic pathways, enzyme kinetics, and the effects of potential therapeutic agents.
Physicochemical and Isotopic Data
For researchers working with L-idose and its labeled forms, a clear understanding of its physical and chemical properties, as well as the characteristics of relevant isotopes, is essential.
Physicochemical Properties of L-Idose
The following table summarizes key physicochemical properties of L-idose.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |
| IUPAC Name | (3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | --INVALID-LINK-- |
| CAS Number | 5934-56-5 | --INVALID-LINK-- |
| Exact Mass | 180.06338810 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 110 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 5 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
Properties of Isotopes for Labeling L-Idose
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules. The following tables provide information on the stable and radioactive isotopes of carbon and hydrogen commonly used to label organic molecules like L-idose.
Table 2.2.1: Stable Isotopes for Labeling
| Isotope | Natural Abundance (%) | Atomic Mass (Da) | Key Characteristics for Labeling |
| ¹³C | ~1.1% | 13.003355 | NMR active (spin ½), non-radioactive, provides a distinct mass shift for mass spectrometry.[1] |
| ²H (Deuterium) | ~0.0156% | 2.014102 | Non-radioactive, can be used to alter mass and for NMR studies, though can have kinetic isotope effects. |
Table 2.2.2: Radioactive Isotopes for Labeling
| Isotope | Half-life | Decay Mode | Atomic Mass (Da) | Key Characteristics for Labeling |
| ³H (Tritium) | 12.32 years | β⁻ | 3.016049 | Low-energy beta emitter, suitable for autoradiography and liquid scintillation counting, high specific activity achievable.[2][3][4][5] |
| ¹⁴C | 5730 years | β⁻ | 14.003242 | Higher energy beta emitter than ³H, long half-life suitable for long-term studies. |
Experimental Protocols
Due to the absence of natural sources, L-idose and its isotopically labeled derivatives must be chemically synthesized. The following sections provide detailed methodologies for these syntheses.
Synthesis of L-Idose from D-Glucose
A common and efficient route to L-idose involves the epimerization of the more abundant D-glucose. This multi-step synthesis requires careful control of protecting groups and reaction conditions.
Workflow for the Synthesis of L-Idose from D-Glucose
Caption: Synthetic pathway from D-glucose to L-idose.
Methodology:
-
Protection of D-Glucose: D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose by reaction with acetone in the presence of an acid catalyst.
-
Oxidation at C3: The hydroxyl group at the C3 position is oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or via a Swern oxidation to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.
-
Stereoselective Reduction: The ketone is then reduced to a hydroxyl group with sodium borohydride (NaBH₄). This reduction predominantly yields the D-allo configuration.
-
Selective Deprotection: The 5,6-O-isopropylidene group is selectively removed by treatment with aqueous acetic acid.
-
Oxidation of C6: The primary alcohol at C6 is oxidized to an aldehyde.
-
Chain Inversion: A Wittig reaction is employed to invert the stereochemistry at C5.
-
Reduction and Deprotection: The resulting unsaturated intermediate is reduced, followed by the removal of all protecting groups with acid hydrolysis to yield L-idose.
Synthesis of ¹³C-Labeled L-Idose
The synthesis of ¹³C-labeled L-idose can be achieved by modifying the synthesis of unlabeled L-idose, using a ¹³C-labeled precursor at a strategic point. For example, to label the C1 position, a ¹³C-labeled cyanide can be used in a Kiliani-Fischer synthesis starting from a smaller sugar. A more common approach is to start with commercially available uniformly labeled D-[¹³C₆]-glucose.
Methodology using D-[¹³C₆]-glucose:
The protocol is analogous to the synthesis of unlabeled L-idose from D-glucose, with the starting material being D-[¹³C₆]-glucose. All subsequent intermediates and the final L-idose product will be uniformly labeled with ¹³C. Analysis of the product and intermediates would be performed using mass spectrometry to confirm the incorporation of the ¹³C label and NMR spectroscopy to confirm the structure.
Synthesis of ³H-Labeled L-Idose
Tritium labeling can be introduced at various positions. A common method is the reduction of a suitable precursor with a tritium-containing reducing agent like sodium borotritide (NaB³H₄).
Methodology:
-
Preparation of a Precursor with a Carbonyl Group: A precursor to L-idose containing a ketone or aldehyde group at the desired labeling position is synthesized. For example, the 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose intermediate from the L-idose synthesis can be used.
-
Reduction with Sodium Borotritide: The precursor is reduced with NaB³H₄. This will introduce a tritium atom at the C3 position.
-
Completion of Synthesis: The remainder of the synthesis is carried out as for the unlabeled L-idose to yield [3-³H]-L-idose.
-
Purification and Analysis: The final product is purified using techniques such as HPLC. The specific activity is determined by liquid scintillation counting.
Biological Role and Signaling Pathway Involvement
While L-idose is not a common metabolite, it can be processed by certain enzymes. A key interaction is with aldose reductase, an enzyme in the polyol pathway.
L-Idose as a Substrate for Aldose Reductase
Aldose reductase is an enzyme that reduces aldehydes, including monosaccharides, to their corresponding alcohols. Under normal physiological conditions, it plays a role in detoxifying reactive aldehydes. However, in hyperglycemic conditions, its activity with glucose as a substrate is implicated in diabetic complications. Studies have shown that L-idose is an efficient substrate for aldose reductase.
The Polyol Pathway and L-Idose
The polyol pathway consists of two enzymes: aldose reductase and sorbitol dehydrogenase. In the context of glucose metabolism, aldose reductase converts glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. When L-idose is present, it can enter this pathway.
Aldose Reductase Pathway with L-Idose
Caption: L-Idose metabolism via the aldose reductase pathway.
The reduction of L-idose by aldose reductase consumes NADPH, a critical reducing equivalent for cellular antioxidant defenses. The product, L-sorbitol, can accumulate in cells, leading to osmotic stress. This pathway is analogous to the metabolism of glucose in hyperglycemic states, which is linked to the pathogenesis of diabetic complications. Therefore, L-idose serves as a valuable tool for studying aldose reductase activity and the efficacy of its inhibitors in a context that is relevant to drug development for diabetes.
Conclusion
L-idose, despite its rarity in nature, is a monosaccharide of significant interest to the scientific community. Its chemical synthesis, along with the ability to introduce isotopic labels, provides researchers with powerful tools to probe fundamental biological processes. The interaction of L-idose with the aldose reductase pathway highlights its potential as a substrate for studying enzyme kinetics and for screening potential inhibitors relevant to diabetic complications. This technical guide has provided a centralized resource of quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in their work with this unique sugar. The continued study of L-idose and its derivatives is likely to yield further insights into carbohydrate chemistry and its intersection with human health and disease.
References
A Technical Guide to the Core Differences Between L-Idose and D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the key distinctions between the monosaccharides L-Idose and D-Glucose. While structurally related, their stereochemical differences give rise to disparate physical properties and biological activities. This document outlines these differences through quantitative data, detailed experimental methodologies for their differentiation, and visualizations of their structural relationship and relevant metabolic pathways.
Core Structural and Physicochemical Differences
The fundamental difference between L-Idose and D-Glucose lies in their stereochemistry. Both are aldohexoses, possessing the same molecular formula (C₆H₁₂O₆) and molecular weight. However, they are epimers, differing in the spatial arrangement of the hydroxyl group at the C-5 position.[1] This seemingly minor alteration leads to significant differences in their three-dimensional structures and, consequently, their physical and biological properties.
Quantitative Physicochemical Properties
The table below summarizes the key quantitative differences between L-Idose and D-Glucose. Data for L-Idose is less abundant due to its rarity in nature.
| Property | L-Idose | D-Glucose |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molar Mass | 180.16 g/mol [2][3] | 180.16 g/mol |
| Melting Point | Not readily available | 146 °C (α-anomer), 150 °C (β-anomer) |
| Specific Rotation [α] | Not readily available | +52.7° (in water) |
| Solubility in Water | Soluble | Highly soluble |
| Density | 1.581 g/cm³[2] | 1.54 g/cm³ |
| Boiling Point | 527.10 °C[2] | Decomposes |
Biological Roles and Significance
The biological roles of D-Glucose are central and well-understood, while L-Idose's functions are more specialized and less characterized due to its natural scarcity.
D-Glucose: The Universal Fuel
D-Glucose is the primary energy source for most living organisms. Its metabolism through glycolysis is a fundamental biochemical pathway that generates ATP, the main energy currency of the cell. Beyond its role in energy production, D-Glucose is a precursor for the synthesis of numerous other essential molecules, including other carbohydrates, amino acids, and fatty acids.
L-Idose: A Rare Sugar with Niche Activities
L-Idose is not naturally abundant. However, research has unveiled some interesting biological activities:
-
Growth Inhibition: L-Idose has been shown to exhibit considerable growth inhibitory effects against the nematode Caenorhabditis elegans.
-
Enzyme Substrate: It can act as a substrate for aldose reductase, an enzyme implicated in diabetic complications. In fact, L-Idose is considered an attractive alternative to D-glucose for in vitro studies of this enzyme.
-
Precursor to a Biologically Important Molecule: The oxidized form of L-Idose, L-Iduronic acid, is a crucial component of glycosaminoglycans (GAGs) like dermatan sulfate and heparin, which are involved in cell signaling, coagulation, and other physiological processes.
Experimental Protocols for Differentiation
Distinguishing between L-Idose and D-Glucose requires techniques that are sensitive to stereochemistry. The following are detailed methodologies for key experiments.
Enzymatic Assay for D-Glucose Detection
This method leverages the high specificity of the enzyme glucose oxidase for β-D-glucose.
Principle: Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The produced H₂O₂ can then be used in a subsequent peroxidase-catalyzed reaction to produce a colored product, which is quantified spectrophotometrically. L-Idose will not react with glucose oxidase, thus providing a clear differentiation.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.0): Dissolve 13.6 g of KH₂PO₄ in 1 L of distilled water and adjust the pH to 7.0 with a concentrated NaOH solution.
-
Glucose Oxidase Solution: Prepare a solution of glucose oxidase (from Aspergillus niger) in the phosphate buffer at a concentration of 10 units/mL.
-
Peroxidase Solution: Prepare a solution of horseradish peroxidase in the phosphate buffer at a concentration of 1 mg/mL.
-
Chromogen Solution: Prepare a solution of a suitable chromogen, such as o-dianisidine or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), in the phosphate buffer.
-
Sample Preparation: Dissolve the sugar sample (L-Idose, D-Glucose, or a mixture) in the phosphate buffer to a known concentration.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, mix 100 µL of the sample solution with 100 µL of the glucose oxidase solution.
-
Incubate at room temperature for 15 minutes.
-
Add 50 µL of the peroxidase solution and 50 µL of the chromogen solution.
-
Incubate at room temperature for 10 minutes, or until a stable color develops in the D-Glucose positive control.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 405 nm for ABTS).
-
-
Expected Results: A significant color change and a high absorbance reading will be observed in the presence of D-Glucose. No significant color change or absorbance will be detected for L-Idose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, including the stereochemistry of sugars.
Principle: The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency in a magnetic field. Due to their different stereochemistry, L-Idose and D-Glucose will exhibit distinct NMR spectra, particularly in the chemical shifts and coupling constants of the protons and carbons around the chiral centers.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sugar sample in 0.5 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
For more detailed structural information and unambiguous assignments, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Compare the obtained chemical shifts and coupling constants with known values for D-Glucose. The spectrum of L-Idose will show different chemical shifts and/or coupling patterns, reflecting the different spatial arrangement of its hydroxyl groups.
-
X-ray Crystallography
X-ray crystallography provides the definitive determination of the absolute configuration of a chiral molecule.
Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, including the absolute stereochemistry.
Methodology:
-
Crystallization:
-
Grow single crystals of the purified sugar. This is often the most challenging step and requires screening of various crystallization conditions (e.g., solvent systems, temperature, precipitants).
-
A common method is slow evaporation of a saturated solution. For sugars, aqueous or alcohol-water solutions are typically used.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.
-
-
Expected Results: The refined crystal structure will unambiguously show the three-dimensional arrangement of all atoms, confirming the identity as either L-Idose or D-Glucose.
Visualizing Key Pathways and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the stereochemical relationship between L-Idose and D-Glucose and a relevant metabolic pathway.
Stereochemical Relationship
L-Glucose Metabolic Pathway in Paracoccus sp. 43P
As L-Idose does not have a well-defined signaling pathway in most organisms, this diagram illustrates the metabolic pathway of the closely related L-Glucose in the bacterium Paracoccus sp. 43P, which is capable of utilizing this L-sugar.
Experimental Workflow for Differentiation
This diagram outlines a logical workflow for differentiating between L-Idose and D-Glucose using the described experimental methods.
Conclusion
The key differences between L-Idose and D-Glucose are rooted in their C-5 stereochemistry. While D-Glucose is a cornerstone of metabolism in most life forms, L-Idose is a rare sugar with distinct and less understood biological activities. The differentiation between these two epimers requires specific analytical techniques capable of probing their three-dimensional structures. This guide provides a foundational understanding of these differences and the experimental approaches necessary for their characterization, offering valuable insights for researchers in the fields of carbohydrate chemistry, biochemistry, and drug development.
References
- 1. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Idose - Aqueous solution | 5934-56-5 | MI04205 [biosynth.com]
- 3. L-Idose | C6H12O6 | CID 11030410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Landscape of L-Idose-13C-1: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the safe handling, experimental application, and metabolic fate of isotopically labeled compounds is paramount. This in-depth technical guide provides core information on L-Idose-13C-1, a stable isotope-labeled monosaccharide increasingly utilized in metabolic research and pharmacokinetic studies.
This document outlines the essential safety and handling procedures for this compound, presents detailed experimental protocols for its use in metabolic tracing studies, and visualizes its known metabolic pathway to provide a comprehensive resource for laboratory professionals.
Safety Data and Handling
General Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated place to avoid the formation of dust and aerosols.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator for dusts is recommended.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. Note the absence of specific toxicity data, which is common for specialized, non-hazardous research compounds.
| Property | Value | Reference |
| Molecular Formula | C₅¹³CH₁₂O₆ | |
| Molecular Weight | 181.16 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in water | |
| Storage Temperature | Store at room temperature in a dry, cool, and well-ventilated place. | |
| LD50 (Oral, Rat) | No data available | |
| LC50 (Inhalation, Rat) | No data available |
Experimental Protocols
This compound serves as a valuable tracer in metabolic studies to elucidate the activity of specific metabolic pathways. The following protocols are generalized from established methods for stable isotope tracing using labeled sugars like 13C-glucose and can be adapted for use with this compound.
In Vitro Metabolic Labeling and Metabolite Extraction
This protocol outlines the steps for introducing this compound to cultured cells and extracting metabolites for subsequent analysis.
-
Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. To initiate labeling, replace the standard medium with a medium containing this compound at a known concentration. The concentration should be optimized based on the specific cell type and experimental goals. c. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamic incorporation of the 13C label into downstream metabolites.
-
Metabolite Extraction: a. To halt metabolic activity, rapidly quench the cells by aspirating the labeling medium and adding ice-cold 80% methanol. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Centrifuge the suspension to pellet cellular debris. d. Collect the supernatant, which contains the polar metabolites. e. Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator, before reconstitution in a suitable solvent for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique to identify and quantify 13C-labeled metabolites.
-
Chromatographic Separation: a. Reconstitute the dried metabolite extract in an appropriate solvent (e.g., a mixture of water and acetonitrile). b. Inject the sample onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. c. Separate the metabolites using a column and gradient optimized for polar metabolites (e.g., a HILIC column).
-
Mass Spectrometry Detection: a. Eluted metabolites are introduced into a high-resolution mass spectrometer. b. The mass spectrometer is operated to detect and quantify the different isotopologues (molecules that differ only in their isotopic composition) for each metabolite of interest.
-
Data Analysis: a. Process the raw LC-MS data to identify metabolites and determine their mass isotopologue distributions (MIDs). b. Correct the MIDs for the natural abundance of 13C. c. The fractional incorporation of 13C into downstream metabolites can then be calculated to infer metabolic flux through the pathway.
Metabolic Pathway and Visualization
While L-glucose, the enantiomer of D-glucose, is not typically metabolized by most organisms, a catabolic pathway has been identified in the bacterium Paracoccus sp. 43P. This pathway provides a valuable model for the potential metabolic fate of L-Idose. The initial steps of this pathway are depicted below.
Caption: Metabolic pathway of L-Idose in Paracoccus sp. 43P.
The following diagram illustrates a generalized workflow for an in vitro stable isotope tracing experiment using this compound.
Caption: Generalized workflow for in vitro metabolic tracing.
L-Idose-13C-1: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for L-Idose-13C-1, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. Given the limited publicly available stability data specific to this compound, this document combines information from suppliers of isotopically labeled sugars with general principles of carbohydrate chemistry and stability testing to offer comprehensive guidance.
Introduction to this compound
This compound is an isotopologue of the rare sugar L-Idose, where the carbon atom at the C1 position is replaced with the stable isotope carbon-13. This labeling provides a non-radioactive tracer for use in a variety of biomedical research applications. Its primary utility lies in metabolic flux analysis and as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] The incorporation of ¹³C at a specific position allows researchers to track the metabolic fate of L-Idose in biological systems with high precision.[]
Stability Profile of this compound
The intrinsic chemical stability of this compound is comparable to that of its unlabeled counterpart, L-Idose. The carbon-13 isotope does not significantly alter the molecule's chemical reactivity. Therefore, its stability is primarily influenced by environmental factors such as temperature, moisture, and pH.
Solid-State Stability
In its solid, crystalline, or lyophilized powder form, this compound is a relatively stable compound. The primary factor affecting the stability of solid sugars is moisture, which can lead to chemical degradation and microbial growth. When stored under appropriate conditions, solid isotopically labeled sugars can have a long shelf life. For instance, some suppliers suggest that ¹³C-labeled glucose powder is stable for up to 5 years when stored at room temperature in a dry environment.[5]
Stability in Solution
The stability of this compound in solution is less robust than in its solid state. In aqueous solutions, several factors can contribute to its degradation:
-
Microbial Contamination: Sugar solutions are susceptible to microbial growth. It is recommended to use sterile solvents and handle the solutions under aseptic conditions. For long-term storage, sterile filtration (e.g., using a 0.22 µm filter) is advised.
-
pH-Dependent Degradation: Sugars can undergo degradation at non-neutral pH, particularly at elevated temperatures. Acidic conditions can lead to hydrolysis of glycosidic bonds (not applicable to the monosaccharide itself but relevant if used in complex carbohydrates), while alkaline conditions can promote enolization and isomerization reactions.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation in solution.
Recommended Storage Conditions
To ensure the integrity and longevity of this compound, it is crucial to adhere to appropriate storage conditions. These recommendations are based on supplier data for similar isotopically labeled monosaccharides.
| Form | Condition | Temperature | Duration | Notes |
| Solid (Powder) | Dry, protected from light | Room Temperature | Up to 5 years | Ensure the container is tightly sealed to prevent moisture absorption. |
| 4°C | > 2 years | Recommended for enhanced long-term stability. | ||
| -20°C | > 3 years | Optimal for long-term archival storage. | ||
| In Solution | Sterile, protected from light | -80°C | Up to 6 months | Recommended for stock solutions to minimize degradation. |
| -20°C | Up to 1 month | Suitable for short-term storage of working solutions. |
Note: The storage durations are estimates based on data for similar labeled sugars and should be confirmed by the Certificate of Analysis (CoA) provided by the supplier.
Handling and Preparation of Solutions
Proper handling is essential to maintain the purity and stability of this compound.
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes. For the solid form, avoid creating dust.
-
Preparation of Stock Solutions: To prepare a stock solution, use a high-purity, sterile solvent (e.g., water, buffer). If using water, it is advisable to use water for injection (WFI) or equivalent. For dissolution, ultrasonic assistance may be required.
-
Working Solutions: Dilute the stock solution to the desired concentration for your experiment using the appropriate sterile buffer or medium.
Experimental Protocols
While specific, detailed stability testing protocols for this compound are not publicly available, a general methodology for assessing the stability of a substance like this compound can be outlined based on established guidelines for pharmaceutical products.
Protocol for Assessing Solid-State Stability
-
Sample Preparation: Aliquot the solid this compound into several vials from at least two different batches.
-
Storage: Store the vials under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: At each time point, analyze the samples for:
-
Purity: Using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector).
-
Isotopic Enrichment: Using Mass Spectrometry (MS) to confirm the integrity of the ¹³C label.
-
Appearance: Visual inspection for any changes in color or physical state.
-
Protocol for Assessing In-Solution Stability
-
Sample Preparation: Prepare a solution of this compound in the desired solvent or buffer at a relevant concentration.
-
Storage: Store aliquots of the solution at different temperatures (e.g., 4°C, -20°C, -80°C).
-
Time Points: Analyze samples at appropriate intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
Analysis: At each time point, assess the solution for:
-
Purity and Degradation Products: Using HPLC-MS to identify and quantify any degradation products.
-
pH: Measure the pH of the solution to check for any changes.
-
Appearance: Visually inspect for color changes or precipitation.
-
Visualizations
General Workflow for Synthesis of Labeled Monosaccharides
The synthesis of isotopically labeled monosaccharides like this compound often involves established chemical or chemo-enzymatic methods. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of this compound.
Decision Tree for Storage and Handling
This diagram provides a logical flow for making decisions regarding the storage and handling of this compound.
Caption: Decision tree for appropriate storage of this compound.
References
Methodological & Application
Application Note: Using L-Idose-13C-1 for Investigational Metabolic Flux Analysis of the Polyol Pathway
Abstract
This application note outlines a protocol for the investigational use of L-Idose-13C-1 as a tracer for metabolic flux analysis (MFA) in mammalian cells. Due to the limited known metabolic pathways for L-Idose in mammalian systems, its application in traditional MFA for central carbon metabolism is not currently established. However, this compound presents a unique opportunity to investigate the flux through the polyol pathway, specifically the activity of aldose reductase. This document provides a detailed experimental protocol for cell culture, isotopic labeling, metabolite extraction, and analysis by mass spectrometry. Furthermore, it includes hypothetical data tables and pathway diagrams to guide researchers in designing and interpreting experiments aimed at elucidating the metabolic fate of L-Idose and quantifying flux through specific enzymatic steps.
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1] Stable isotope tracers, such as those labeled with carbon-13 (¹³C), are introduced to cells, and the resulting distribution of the label in downstream metabolites provides information about the activity of various metabolic pathways.[2][3] While ¹³C-labeled glucose and glutamine are common tracers for studying central carbon metabolism, the use of other labeled sugars can provide insights into alternative or specialized metabolic routes.[4][5]
L-Idose is the C-5 epimer of D-glucose. In mammalian cells, the primary enzyme known to act on L-Idose is aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway, which is typically associated with the conversion of glucose to sorbitol, particularly under hyperglycemic conditions. The hyperactivation of this pathway is implicated in diabetic complications.
The use of this compound as a tracer, therefore, offers a targeted approach to measure the in vivo activity of aldose reductase. The metabolic fate of L-Idose is hypothesized to proceed via its reduction to L-Sorbitol (L-iditol) by aldose reductase. A subsequent potential step is the oxidation of L-Sorbitol to L-Sorbose by L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase). This application note provides a framework for tracing the path of the ¹³C label from this compound to these downstream metabolites, enabling a quantitative assessment of flux through these initial steps of a potential L-sugar metabolic pathway.
Potential Metabolic Pathway of this compound
The proposed initial metabolic pathway for this compound in mammalian cells is depicted below. The ¹³C label is traced from the C1 position of L-Idose.
References
- 1. Sorbitol Dehydrogenase (SDH) from sheep liver [sigmaaldrich.com]
- 2. Investigating the physiological roles of low-efficiency D-mannonate and D-gluconate dehydratases in the enolase superfamily: pathways for the catabolism of L-gulonate and L-idonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Physiological Roles of Low-Efficiency d-Mannonate and d-Gluconate Dehydratases in the Enolase Superfamily: Pathways for the Catabolism of l-Gulonate and l-Idonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyol pathway - Wikipedia [en.wikipedia.org]
- 5. Unraveling the mechanism of l-gulonate-3-dehydrogenase inhibition by ascorbic acid: Insights from molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Idose-13C-1 as a Tracer for Carbohydrate Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled sugars are invaluable tools for elucidating the complexities of carbohydrate metabolism. Among these, L-Idose-13C-1 presents a unique profile for tracing metabolic pathways. Unlike its ubiquitous epimer, D-glucose, L-idose is a rare sugar in nature and is not readily metabolized by most mammalian cells. This characteristic makes this compound an excellent tracer for studying specific enzymatic pathways and as a control for D-glucose-based metabolic studies.[1][2] These notes provide an overview of the applications and protocols for using this compound in carbohydrate metabolism research.
Stable isotopes, such as ¹³C, offer a safe and non-radioactive method to trace the metabolic fate of molecules in vivo and in vitro.[3][4][5] The incorporation of ¹³C from labeled substrates into downstream metabolites can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing a dynamic view of metabolic fluxes.
Key Applications
The primary application of this compound stems from its limited metabolism in most biological systems. This makes it a powerful tool for:
-
Aldose Reductase Activity Studies: L-idose is an efficient substrate for aldose reductase, an enzyme implicated in diabetic complications. This compound can be used to specifically measure the flux through the polyol pathway, which is initiated by aldose reductase.
-
Control for D-Glucose Uptake and Metabolism: Due to its structural similarity to D-glucose, L-idose can serve as a competitive inhibitor or a control substrate for glucose transporters and enzymes. By comparing the metabolic fate of this compound to that of D-Glucose-13C, researchers can distinguish between specific, carrier-mediated transport and metabolism versus non-specific uptake and background noise.
-
Glycation and Advanced Glycation End-product (AGE) Formation: The open-chain aldehyde form of sugars can react non-enzymatically with proteins to form AGEs, which are involved in aging and various diseases. L-idose has a significantly higher proportion of the free aldehyde form compared to D-glucose. This compound can be used to trace the contribution of L-sugars to glycation processes.
Data Presentation
The following tables summarize hypothetical quantitative data from comparative metabolic labeling studies using this compound and D-Glucose-13C-1 in a generic mammalian cell line. These tables are for illustrative purposes to demonstrate how such data could be presented.
Table 1: Cellular Uptake of this compound vs. D-Glucose-13C-1
| Time (minutes) | Intracellular D-Glucose-13C-1 (nmol/10^6 cells) | Intracellular this compound (nmol/10^6 cells) |
| 5 | 15.2 ± 1.8 | 0.8 ± 0.2 |
| 15 | 42.5 ± 3.5 | 1.5 ± 0.4 |
| 30 | 78.1 ± 5.9 | 2.1 ± 0.5 |
| 60 | 95.3 ± 7.2 | 2.5 ± 0.6 |
Table 2: Incorporation of 13C Label into Key Metabolites after 60 minutes
| Metabolite | % Labeling from D-Glucose-13C-1 | % Labeling from this compound |
| Lactate | 35.6 ± 4.1 | < 0.1 |
| Citrate | 28.9 ± 3.2 | < 0.1 |
| Glutamate | 25.4 ± 2.9 | < 0.1 |
| Sorbitol (from D-Glucose) / Iditol (from L-Idose) | 5.2 ± 0.7 | 15.8 ± 2.1 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling with this compound
This protocol details the steps for tracing the metabolic fate of this compound in cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free cell culture medium
-
This compound and D-Glucose-13C-1 (for comparison)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol for quenching and extraction
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture: Culture cells to a near-confluent state in standard medium.
-
Isotope Labeling:
-
One hour before labeling, replace the medium with glucose-free medium to deplete intracellular glucose stores.
-
Switch the medium to one containing either this compound or D-Glucose-13C-1 at a desired concentration (e.g., 5-10 mM).
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Metabolite Extraction:
-
To halt metabolic activity, rapidly wash the cells three times with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the cells and incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the methanol extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
Analyze the samples to determine the abundance and isotopic enrichment of target metabolites.
-
Protocol 2: Measuring Aldose Reductase Activity using this compound
This protocol outlines a method to specifically measure the flux through the polyol pathway.
Materials:
-
Cell or tissue lysate
-
This compound
-
NADPH
-
Reaction buffer (e.g., phosphate buffer, pH 6.2)
-
Quenching solution (e.g., perchloric acid)
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the cell or tissue lysate, NADPH, and reaction buffer.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a defined period.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution.
-
-
Sample Preparation:
-
Neutralize the sample and centrifuge to remove precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Product Quantification:
-
Analyze the sample using LC-MS/MS to quantify the amount of L-Iditol-13C-1 produced. The rate of L-Iditol-13C-1 formation is indicative of aldose reductase activity.
-
Visualizations
Caption: Comparative metabolic pathways of D-Glucose-13C and this compound.
Caption: Experimental workflow for in vitro this compound labeling.
Conclusion
This compound is a specialized tracer for carbohydrate metabolism studies. Its primary utility lies in its limited metabolism, which allows for the specific investigation of pathways like the polyol pathway and its use as a robust control for D-glucose tracing experiments. The protocols and data presentation formats provided here offer a framework for researchers to design and interpret experiments using this unique stable isotope-labeled sugar. As with any tracer study, careful experimental design and appropriate analytical methods are crucial for obtaining reliable and meaningful results.
References
The Untapped Potential of L-Idose-13C-1 in NMR-Based Metabolic Studies: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. While 13C-labeled D-sugars have been extensively used to map central carbon metabolism, their L-enantiomers offer a unique opportunity for dissecting specific transport and enzymatic processes. This document provides a detailed application note and experimental protocols for the use of L-Idose-13C-1 in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic studies. Drawing parallels from the well-established use of L-Glucose-13C as a non-metabolizable control, we outline how this compound can serve as a powerful probe to investigate sugar transport and metabolism with high precision.
Application Note: this compound as a Novel Probe in Metabolic Analysis
L-Idose, the C5 epimer of L-glucose, is a rare sugar not commonly metabolized by most organisms. This characteristic makes 13C-labeled L-Idose an excellent candidate for a negative control in metabolic flux analysis. By comparing the metabolic fate of D-sugars (like D-glucose or D-fructose) with this compound, researchers can distinguish between cellular uptake and subsequent metabolic conversion. This is particularly crucial in fields like oncology and drug development, where understanding the nuances of nutrient uptake and metabolism in diseased versus healthy states is paramount.
Core Applications:
-
Negative Control for Sugar Metabolism Studies: this compound can serve as a gold-standard control to confirm that downstream metabolites observed in 13C-labeling studies originate from the metabolic conversion of D-sugars and not from non-specific uptake or contamination.
-
Dissecting Sugar Transporter Specificity: By using this compound, researchers can investigate the specificity of various glucose and other sugar transporters (GLUTs, SGLTs). The absence of intracellular this compound would suggest that the transporters under investigation do not recognize this particular L-sugar.
-
Drug Development and Target Validation: When screening for inhibitors of sugar metabolism, this compound can be used to ensure that the observed effects of a drug candidate are specific to metabolic pathways and not due to general effects on cell permeability.
Experimental Protocols
The following protocols are adapted from established methods for using 13C-labeled glucose in NMR-based metabolomics.[1]
Protocol 1: Cell Culture and Labeling with this compound
Materials:
-
Mammalian cells of interest
-
Complete growth medium
-
Glucose-free DMEM (or appropriate basal medium)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dialyzed FBS and 10 mM this compound. A parallel culture should be prepared with 10 mM [U-13C]-D-glucose as a positive control.
-
Labeling:
-
Incubation: Return the plates to the incubator and incubate for a predetermined time. The incubation time will depend on the specific research question; for uptake studies, a shorter time course (e.g., 30 minutes to 2 hours) may be appropriate.
-
Termination of Labeling and Cell Harvesting: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Quenching and Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
-
Cell Lysis and Collection:
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube. The pellet can be saved for protein quantification.[1]
-
Sample Drying: Dry the metabolite extracts to completeness using a vacuum concentrator.[1] Store the dried extracts at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., DSS or TSP)
-
5 mm NMR tubes
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 600 µL of D₂O containing a known concentration of an internal standard. Vortex briefly to ensure complete dissolution.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling. This will directly detect the ¹³C-labeled metabolites. Due to the low natural abundance of ¹³C, signals in the this compound sample are expected to be minimal for any downstream metabolites.
-
For more detailed analysis, acquire 2D heteronuclear correlation spectra such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment provides excellent resolution and sensitivity for detecting ¹³C incorporation.
-
Data Presentation
The quantitative data obtained from the NMR spectra can be summarized in tables for clear comparison between the this compound control and the D-glucose-13C experimental group.
Table 1: Representative Quantitative NMR Data for Intracellular Metabolite Enrichment from [U-13C]-D-Glucose vs. This compound in a Hypothetical Cancer Cell Line.
| Metabolite | % ¹³C Enrichment (from [U-¹³C]-D-Glucose) | % ¹³C Enrichment (from L-Idose-¹³C-1) |
| Intracellular Glucose | 95 ± 3 | < 1 |
| Lactate | 85 ± 5 | < 1 |
| Alanine | 70 ± 6 | < 1 |
| Glutamate | 65 ± 4 | < 1 |
| Citrate | 50 ± 7 | < 1 |
| Aspartate | 45 ± 5 | < 1 |
Note: The percentage of ¹³C enrichment represents the fraction of the metabolite pool that is labeled with ¹³C from the supplied tracer. The data for this compound are hypothetical and represent the expected outcome for a non-metabolizable sugar.
Visualizations
The following diagrams illustrate the conceptual framework and experimental workflow for using this compound in metabolic studies.
Caption: Experimental workflow for metabolic studies using this compound.
Caption: Conceptual diagram of this compound as a control for glucose metabolism.
References
Application Note: High-Sensitivity Detection and Quantification of L-Idose-13C-1 Metabolites using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of L-Idose-13C-1 and its key metabolites in biological matrices. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is ideal for metabolic studies, pharmacokinetic analysis, and investigating the therapeutic potential of L-Idose.
Introduction
L-Idose, a rare sugar, is of increasing interest in biomedical research due to its potential therapeutic applications. To facilitate the study of its metabolic fate, stable isotope-labeled L-Idose, such as this compound, is a powerful tool. Its use in conjunction with LC-MS/MS allows for precise and unambiguous tracing of its metabolic pathways and quantification of its metabolites.[1][2] This application note provides a comprehensive protocol for researchers to implement this analytical technique in their studies.
Hypothetical Metabolic Pathway of L-Idose in Mammalian Systems
While the complete metabolic pathway of L-Idose in mammals is not fully elucidated, it is known to be a substrate for aldose reductase.[3][4][5] This enzyme reduces L-Idose to L-sorbitol. Subsequently, L-sorbitol can be oxidized to L-fructose by sorbitol dehydrogenase. L-fructose can then potentially be phosphorylated to L-fructose-1-phosphate and enter the glycolytic pathway. The use of this compound allows for the tracing of the 13C label through these metabolic conversions.
Experimental Protocols
Sample Preparation
The following protocols are designed for the extraction of polar metabolites, including this compound and its derivatives, from cell culture and plasma samples.
3.1.1. Intracellular Metabolite Extraction from Cell Culture
-
Cell Seeding: Plate mammalian cells in 6-well plates at a density of 1 x 10^6 cells/well and culture overnight.
-
Tracer Incubation: Replace the culture medium with fresh medium containing a known concentration of this compound. Incubate for the desired time period.
-
Metabolism Quenching and Cell Washing: Aspirate the medium and wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (-80°C) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis. The supernatant can be stored at -80°C until analysis.
3.1.2. Metabolite Extraction from Plasma
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: Add 400 µL of ice-cold 80% methanol to 100 µL of plasma.
-
Vortexing and Incubation: Vortex the mixture for 30 seconds and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for analysis.
LC-MS/MS Analysis
3.2.1. Liquid Chromatography
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of polar metabolites like sugars.
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9-10 min: 50% to 95% B
-
10-15 min: 95% B (re-equilibration)
-
3.2.2. Mass Spectrometry
A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Experimental Workflow Diagram
Data Presentation
The following table summarizes the hypothetical MRM transitions for the detection of this compound and its metabolites. These values are predictive and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 180.1 | 89.1 | 15 | 50 |
| L-Sorbitol-13C-1 | 182.1 | 91.1 | 12 | 50 |
| L-Fructose-13C-1 | 180.1 | 101.1 | 18 | 50 |
| L-Idose (unlabeled) | 179.1 | 89.1 | 15 | 50 |
| L-Sorbitol (unlabeled) | 181.1 | 91.1 | 12 | 50 |
| L-Fructose (unlabeled) | 179.1 | 101.1 | 18 | 50 |
Table 1: Hypothetical MRM transitions for this compound and its metabolites.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the analysis of this compound and its metabolites. The described protocols for sample preparation and instrumental analysis are designed to provide high sensitivity and specificity. This methodology will be a valuable tool for researchers in drug development and metabolic studies, enabling a deeper understanding of the biological fate and therapeutic potential of L-Idose.
References
- 1. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Analysis of L-Idose-13C-1 Incorporation in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes. The use of carbon-13 (¹³C) labeled substrates, coupled with gas chromatography-mass spectrometry (GC-MS), allows for the precise tracking of carbon atoms as they are incorporated into various metabolites. While sugars like glucose and fructose are commonly used as tracers, the metabolic fates of rare sugars such as L-Idose are less understood. L-Idose, the C-5 epimer of D-glucose, may serve as a substrate for specific enzymes, such as aldose reductase, and its metabolism could reveal novel pathway activities or enzymatic functions.[1] This document provides detailed protocols for utilizing L-Idose-¹³C-1 in metabolic tracing studies and for analyzing its incorporation into downstream pathways using GC-MS.
Hypothesized Metabolic Pathways for L-Idose
While the complete metabolic network for L-Idose in most organisms is not well-defined, based on existing literature, we can hypothesize several potential entry points into central carbon metabolism. One key enzyme that can act on L-Idose is aldose reductase, which would reduce it to L-iditol.[1] Furthermore, in some bacteria, L-sugars can be metabolized through oxidative pathways. For instance, a pathway for L-glucose in Paracoccus sp. 43P involves oxidation to L-gluconate.[2] A similar initial oxidation of L-Idose would yield L-idonate. These initial conversion products could then potentially be further metabolized and enter central pathways such as the pentose phosphate pathway or glycolysis.
Below is a diagram illustrating a hypothesized metabolic pathway for L-Idose-¹³C-1.
Experimental Protocols
A successful stable isotope tracing experiment requires meticulous sample preparation and robust analytical methods. The following protocols are adapted from established methods for carbohydrate analysis by GC-MS.[3][4]
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density and allow them to reach the exponential growth phase in standard culture medium.
-
Medium Preparation: Prepare an isotope labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with L-Idose-¹³C-1 at a known concentration. The standard glucose in the medium should be replaced with the labeled L-Idose.
-
Isotope Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared isotope-containing medium.
-
Incubation: Culture the cells in the labeling medium for a predetermined period to allow for the incorporation of the ¹³C label into cellular metabolites. The incubation time will depend on the cell type and the pathways of interest.
-
Cell Harvesting: After incubation, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS. Then, add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the extracted metabolites.
II. Sample Derivatization for GC-MS Analysis
Carbohydrates are non-volatile and require derivatization to be analyzed by GC-MS. A common and effective method is two-step derivatization involving oximation followed by silylation.
-
Drying: Dry the metabolite extracts completely under a stream of nitrogen or using a vacuum concentrator.
-
Oximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.
-
Vortex and incubate at 60°C for 60 minutes.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.
III. GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized metabolites.
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode for targeted quantification of isotopologues.
-
The following diagram outlines the experimental workflow:
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nisr.or.jp [nisr.or.jp]
- 3. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Stable Isotope Tracing with L-Idose-13C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes in vivo.[1] By introducing molecules labeled with heavy, non-radioactive isotopes (e.g., ¹³C) into a biological system, researchers can track the transformation of these molecules through various biochemical reactions.[1][2][3] This document provides detailed application notes and protocols for the use of L-Idose-¹³C-1, a ¹³C-labeled version of the monosaccharide L-Idose, for in vivo metabolic tracing studies.
L-Idose is a C-5 epimer of D-glucose.[4] While not a primary energy source in mammals, its metabolic fate is of interest, particularly in its relation to the biosynthesis of L-iduronic acid. L-iduronic acid is a crucial component of glycosaminoglycans (GAGs) like dermatan sulfate and heparan sulfate, which are involved in numerous physiological and pathological processes. Additionally, L-Idose can be a substrate for enzymes such as aldose reductase. Tracing the ¹³C label from L-Idose-¹³C-1 can therefore provide insights into the dynamics of GAG biosynthesis and the activity of related metabolic pathways.
Principle of the Method
In vivo stable isotope tracing with L-Idose-¹³C-1 involves the administration of the labeled sugar to a model organism, typically through intravenous infusion or injection. The ¹³C label is incorporated into downstream metabolites through enzymatic reactions. By collecting tissues and biofluids at specific time points and analyzing the isotopic enrichment of metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the activity of metabolic pathways involving L-Idose can be qualitatively and quantitatively assessed.
Applications in Research and Drug Development
-
Elucidating Glycosaminoglycan (GAG) Biosynthesis: Tracking the incorporation of the ¹³C label from L-Idose-¹³C-1 into L-iduronic acid residues of dermatan sulfate and heparan sulfate can provide a measure of the rate of GAG biosynthesis. This is valuable for studying diseases associated with altered GAG metabolism, such as mucopolysaccharidoses and cancer.
-
Investigating Aldose Reductase Activity: L-Idose is a substrate for aldose reductase, an enzyme implicated in diabetic complications. In vivo tracing with L-Idose-¹³C-1 can be used to assess the in vivo activity of this enzyme and to evaluate the efficacy of aldose reductase inhibitors.
-
Studying Sugar Metabolism and Epimerization: The conversion of L-Idose to other sugar metabolites can be tracked to understand the roles of epimerases and other sugar-modifying enzymes in vivo.
-
Drug Efficacy and Target Engagement: For therapeutic agents designed to modulate pathways involving L-Idose or its metabolites, L-Idose-¹³C-1 tracing can be used to confirm target engagement and assess the metabolic consequences of drug action.
Data Presentation
Table 1: Example Infusion Parameters for In Vivo Stable Isotope Tracing in Mice
| Parameter | Value | Reference |
| Tracer | L-Idose-¹³C-1 | N/A |
| Animal Model | Mouse (e.g., C57BL/6) | |
| Anesthesia | Isoflurane or Ketamine/Xylazine | |
| Route of Administration | Intravenous (tail vein) infusion | |
| Bolus Dose | 0.4 - 0.6 mg/g body mass | |
| Continuous Infusion Rate | 0.012 - 0.0138 mg/g body mass per minute | |
| Infusion Duration | 30 minutes - 4 hours | |
| Fasting Period (pre-infusion) | 6 - 16 hours |
Table 2: Kinetic Parameters of Aldose Reductase with L-Idose and D-Glucose
| Substrate | Enzyme Source | K_M_ (mM) | k_cat_ (min⁻¹) | Reference |
| L-Idose | Bovine Lens Aldose Reductase | 28.3 ± 2.1 | 13.8 ± 0.4 | |
| D-Glucose | Bovine Lens Aldose Reductase | 103.2 ± 8.5 | 14.2 ± 0.8 | |
| L-Idose | Human Recombinant Aldose Reductase | 35.7 ± 3.3 | 12.9 ± 0.6 | |
| D-Glucose | Human Recombinant Aldose Reductase | 125.4 ± 11.2 | 13.5 ± 0.9 |
Experimental Protocols
Protocol 1: In Vivo L-Idose-¹³C-1 Infusion in Mice
This protocol is adapted from established methods for in vivo glucose tracing.
Materials:
-
L-Idose-¹³C-1 (sterile solution in saline)
-
Experimental mice (e.g., C57BL/6, fasted for 6-12 hours)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Catheter for tail vein infusion
-
Syringe pump
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Storage vials
Procedure:
-
Animal Preparation:
-
Fast mice for 6-12 hours prior to the experiment to achieve a metabolic baseline.
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Place a catheter into the lateral tail vein for tracer infusion.
-
-
L-Idose-¹³C-1 Infusion:
-
Administer a bolus injection of L-Idose-¹³C-1 solution (e.g., 0.5 mg/g body weight) over 1 minute to rapidly increase plasma enrichment.
-
Immediately follow with a continuous infusion of L-Idose-¹³C-1 (e.g., 0.013 mg/g/min) for the desired duration (e.g., 30-120 minutes) using a syringe pump.
-
Monitor the animal's vital signs throughout the infusion period.
-
-
Sample Collection:
-
At the end of the infusion period, collect a terminal blood sample via cardiac puncture into an EDTA tube.
-
Immediately centrifuge the blood at 4°C to separate plasma and store at -80°C.
-
Rapidly dissect tissues of interest (e.g., liver, kidney, muscle, brain).
-
Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.
-
Store frozen tissues at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction from Tissues
This protocol is a general method for the extraction of polar metabolites from tissues for mass spectrometry analysis.
Materials:
-
Frozen tissue samples
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water)
-
Bead beater or tissue homogenizer
-
Centrifuge (refrigerated)
-
Microcentrifuge tubes
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.
-
Add pre-chilled extraction solvent (e.g., 1 mL of 80% methanol) and homogenize using a bead beater or other tissue homogenizer. Keep samples on ice or at 4°C throughout the process.
-
-
Protein Precipitation and Metabolite Extraction:
-
Vortex the homogenate thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator without heat.
-
Reconstitute the dried metabolite extract in a suitable solvent for your mass spectrometry platform (e.g., 50% methanol).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for analysis.
-
Protocol 3: Mass Spectrometry Analysis
The specific parameters for mass spectrometry will depend on the instrument used (e.g., LC-MS/MS, GC-MS). The goal is to measure the mass isotopologue distribution (MID) of L-Idose and its downstream metabolites.
General Steps:
-
Chromatographic Separation: Separate the metabolites using an appropriate liquid chromatography (LC) or gas chromatography (GC) method.
-
Mass Spectrometric Detection: Analyze the eluting metabolites using a mass spectrometer in full scan mode or using selected reaction monitoring (SRM) to detect the different isotopologues of the metabolites of interest.
-
Data Analysis:
-
Identify and quantify the peak areas for each mass isotopologue of a given metabolite.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite pool.
-
Visualizations
References
- 1. [PDF] 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. | Semantic Scholar [semanticscholar.org]
- 2. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: L-Idose-13C-1 as an Internal Standard for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Idose is a rare hexose sugar, and its oxidized form, L-iduronic acid, is a critical component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[1][2] These GAGs are involved in a variety of cellular signaling pathways, including cell growth, differentiation, and morphogenesis.[3][4] Given the importance of L-iduronic acid in biological processes, the accurate quantification of its precursor, L-Idose, in biological matrices is of significant interest. This application note describes a robust and sensitive method for the quantitative analysis of L-Idose in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-Idose-13C-1.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry.[5] A SIL-IS, such as this compound, is chemically identical to the analyte of interest, L-Idose, but has a different mass due to the incorporation of a heavy isotope (in this case, 13C). This ensures that the internal standard and the analyte co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for accurate correction of any variations that may occur during sample preparation and analysis, leading to highly precise and accurate quantification.
Experimental Overview
This method employs a protein precipitation step to extract L-Idose and this compound from human plasma, followed by analysis using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Hypothetical Quantitative Data
The following tables summarize the hypothetical performance characteristics of the LC-MS/MS method for the quantification of L-Idose using this compound as an internal standard. This data is representative of what would be expected from a validated method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 ng/mL - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low QC | 3 | < 10 | < 10 | ± 15 |
| Mid QC | 100 | < 10 | < 10 | ± 15 |
| High QC | 800 | < 10 | < 10 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.7 |
| High QC | 800 | 95.1 | 101.2 |
Table 4: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LLOQ | 1 |
Experimental Protocols
Materials and Reagents
-
L-Idose (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
Stock and Working Solutions
-
L-Idose Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Idose in ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Idose stock solution with ultrapure water to create calibration standards.
-
Working IS Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
To 50 µL of human plasma, add 10 µL of the working IS solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
L-Idose: m/z 181.1 → 85.1
-
This compound: m/z 182.1 → 86.1
-
-
Dwell Time: 100 ms
-
Collision Energy: Optimized for each transition
-
Ion Source Temperature: 500°C
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow for the quantitative analysis of L-Idose.
Caption: Experimental workflow for L-Idose quantification.
Caption: Role of L-Iduronic Acid in GAG synthesis.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantitative analysis of L-Idose in human plasma. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the high-quality data required for clinical and pharmaceutical research. This protocol and the associated representative data demonstrate a reliable methodology suitable for high-throughput bioanalysis in drug development and clinical studies.
References
- 1. Iduronic acid - Wikipedia [en.wikipedia.org]
- 2. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosaminoglycan Sulfation and Signaling [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹³C Tracer Experiments in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracer analysis, particularly using ¹³C-labeled substrates, is a powerful technique for quantitatively investigating intracellular metabolic fluxes. By supplying cells with a substrate, such as glucose or glutamine enriched with ¹³C, researchers can track the incorporation of the heavy isotope into various downstream metabolites. This provides a detailed snapshot of the activity of metabolic pathways, offering critical insights into cellular physiology, disease mechanisms, and the mode of action of therapeutic compounds.[1] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key application of this technique, enabling the precise quantification of intracellular reaction rates.[1]
These application notes provide a comprehensive guide to designing and conducting ¹³C tracer experiments in mammalian cells, from initial experimental design and cell culture to metabolite extraction, mass spectrometry analysis, and data interpretation.
Experimental Design Considerations
The success of a ¹³C tracer experiment hinges on a well-thought-out experimental design. The choice of isotopic tracer is a critical first step as it significantly influences the precision and accuracy of the resulting flux estimations.[2]
Key considerations include:
-
Choice of ¹³C Tracer: The selection of the labeled substrate depends on the specific metabolic pathways being interrogated.
-
[U-¹³C]-Glucose: A common choice for broadly labeling central carbon metabolism, including glycolysis and the pentose phosphate pathway.
-
[1,2-¹³C₂]-Glucose: Provides more precise estimates for glycolysis and the pentose phosphate pathway compared to other glucose tracers.[3][4]
-
[U-¹³C₅]-Glutamine: The preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.
-
Specifically Labeled Tracers: Can be used to probe specific reactions or pathways. For example, [2-¹³C]-glucose and [3-¹³C]-glucose can offer advantages over the more commonly used [1-¹³C]-glucose.
-
-
Isotopic and Metabolic Steady State: For many ¹³C-MFA experiments, it is crucial that the cells are in a metabolic and isotopic steady state. This means that the concentrations of intracellular metabolites and the enrichment of ¹³C in these metabolites are stable over time. Reaching isotopic steady state depends on the fluxes and the pool sizes of the metabolites.
-
Duration of Labeling: The labeling time can be short for dynamic labeling studies or extend over several cell divisions to achieve a steady-state labeling pattern. For steady-state analysis, adapting cells to the labeling medium for at least 24-48 hours is often recommended.
Experimental Workflow
The overall workflow for a ¹³C tracer experiment involves several key stages, from cell culture to data analysis.
Detailed Protocols
Protocol 1: Mammalian Cell Culture and ¹³C Labeling
This protocol describes the general procedure for culturing adherent mammalian cells and introducing the ¹³C-labeled substrate.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM powder
-
[U-¹³C₆]-Glucose (or other desired tracer)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare DMEM from glucose-free powder and supplement it with the necessary components. Substitute the standard glucose with the ¹³C-labeled glucose at the desired concentration (e.g., 25 mM). Add 10% dFBS. It is important to use dialyzed serum to avoid interference from unlabeled small molecules present in standard serum.
-
Adaptation Phase (for steady-state analysis): For steady-state experiments, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the pre-warmed ¹³C-labeling medium to the wells.
-
-
Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites, such as citrate, has plateaued.
Protocol 2: Metabolite Extraction
Rapidly quenching metabolic activity and efficiently extracting metabolites are crucial for obtaining accurate results.
Materials:
-
Liquid Nitrogen
-
Ice-cold 80% Methanol (HPLC grade)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
Quickly aspirate the labeling medium from the cells.
-
Immediately add liquid nitrogen to the plate to cover the cell monolayer and snap-freeze the cells. This is a highly effective method to arrest metabolism.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate and methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
The metabolite extracts can be stored at -80°C until analysis.
-
Comparison of Metabolite Extraction Methods
| Extraction Method | Key Advantages | Key Disadvantages | Reference |
| Methanol/Water | Good reproducibility and recovery of a broad range of metabolites. | May not be optimal for highly non-polar lipids. | |
| Methanol/Chloroform/Water | Efficient for both polar and non-polar metabolites. | More complex procedure involving phase separation. | |
| Acetone | Simple and fast. | Lower extraction efficiency compared to methanol-based methods. | |
| Simplified Metabolite Extraction (SiMeEx) | Fast and efficient, excludes the cell scraping step, suitable for high-throughput applications. | Primarily validated for polar metabolites. | |
| Water Disruption with Two-Phase Solvent System | Superior recovery of both polar metabolites and lipids. | More complex multi-step procedure. |
Protocol 3: Mass Spectrometry Analysis
The isotopic labeling patterns of the extracted metabolites are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
General Procedure:
-
Sample Preparation: The extracted metabolites are dried down and then derivatized to increase their volatility and thermal stability for GC-MS analysis. Common derivatization methods include methoximation followed by silylation.
-
Instrumentation: A GC-MS or LC-MS system is used to separate and detect the metabolites.
-
Data Acquisition: The instrument is set to acquire data in a way that allows for the determination of the mass isotopomer distributions (MIDs) of the metabolites of interest.
-
Data Analysis: The raw data is processed to identify metabolites and quantify the abundance of each mass isotopomer. This data must be corrected for the natural abundance of ¹³C.
Data Presentation
Quantitative data from ¹³C tracer experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Comparison of ¹³C-Glucose Tracers for Metabolic Flux Analysis
| Tracer | Pathway | Precision of Flux Estimate | Reference |
| [1,2-¹³C₂]-Glucose | Glycolysis, Pentose Phosphate Pathway | High | |
| [1-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway | Moderate | |
| [U-¹³C₆]-Glucose | Overall Central Carbon Metabolism | Good |
Table 2: Comparison of ¹³C Tracers for TCA Cycle Analysis
| Tracer | Pathway | Precision of Flux Estimate | Reference |
| [U-¹³C₅]-Glutamine | TCA Cycle | High | |
| [U-¹³C₆]-Glucose | TCA Cycle (via glycolysis) | Moderate |
Signaling Pathway and Logical Relationship Diagrams
Visualizing metabolic pathways and the flow of labeled carbons is essential for interpreting the results of tracer experiments.
References
Application Notes and Protocols for the Use of L-Idose-13C-1 in Glycobiology and Glycan Analysis
Introduction
L-Idose is a rare hexose that plays a crucial role in glycobiology as the C-5 epimer of D-glucose and a precursor to L-iduronic acid (IdoA). IdoA is an essential component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[1][2] These complex polysaccharides are pivotal in a vast array of biological processes, including cell signaling, coagulation, and cell adhesion. Given the limited natural availability of L-Idose, its synthesis and that of its derivatives are of significant interest for the study of GAG biosynthesis and function.[1][3][4]
The use of stable isotope-labeled monosaccharides is a powerful technique for tracing metabolic pathways and quantifying the flux of substrates into complex biomolecules. L-Idose-13C-1, a specifically labeled form of L-Idose, presents a novel tool for researchers to investigate the metabolic fate of L-Idose and its incorporation into glycoconjugates. This document provides detailed application notes and a prospective protocol for the use of this compound in metabolic labeling studies for glycan analysis, tailored for researchers, scientists, and drug development professionals. While direct, established protocols for this compound are not widely published, the following methodologies are based on well-established principles of stable isotope labeling and glycan analysis.
Application Note: Tracing Glycosaminoglycan Biosynthesis with this compound
Objective: To utilize this compound as a metabolic tracer to investigate the biosynthesis and turnover of L-iduronic acid-containing glycosaminoglycans in cultured mammalian cells.
Principle:
Cultured cells are incubated in a medium where a portion of the standard monosaccharide source is replaced with this compound. The cells will uptake the labeled L-Idose. Through enzymatic conversion, L-Idose can be metabolized and incorporated into newly synthesized glycosaminoglycans as ¹³C-labeled L-iduronic acid. By using mass spectrometry-based techniques, the ¹³C-labeled glycans can be detected and quantified, providing a measure of their synthesis and turnover.
Potential Applications:
-
Metabolic Flux Analysis: Quantify the rate of L-Idose incorporation into glycosaminoglycans, providing insights into the dynamics of GAG biosynthesis.
-
Drug Discovery and Development: Evaluate the effect of therapeutic compounds on GAG biosynthesis by measuring changes in this compound incorporation.
-
Disease Modeling: Study alterations in GAG metabolism in cellular models of diseases where GAGs are implicated, such as mucopolysaccharidoses or cancer.
-
Pathway Elucidation: Trace the metabolic fate of L-Idose and identify key regulatory points in the GAG biosynthetic pathway.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of this compound into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., human fibroblasts, CHO cells)
-
Complete cell culture medium (e.g., DMEM, F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (sterile solution)
-
Standard L-Idose (unlabeled, sterile solution, for control)
-
Cell culture plates or flasks
-
Trypsin-EDTA solution
-
Cell scraper
-
Centrifuge tubes
-
-80°C freezer
Procedure:
-
Cell Seeding: Seed the mammalian cells in culture plates or flasks at a density that will result in approximately 70-80% confluency at the time of harvest. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the complete culture medium with this compound. The final concentration of this compound should be optimized for the specific cell line and experimental goals (a starting concentration of 10-50 µM is recommended). Prepare a control medium with the same concentration of unlabeled L-Idose.
-
Metabolic Labeling:
-
Once cells reach the desired confluency, aspirate the standard culture medium.
-
Wash the cells gently with sterile PBS.
-
Add the prepared labeling medium (with this compound) or the control medium (with unlabeled L-Idose) to the cells.
-
Incubate the cells for a period that allows for sufficient incorporation of the label into newly synthesized glycans. This time can range from 24 to 72 hours, depending on the cell line's doubling time and the turnover rate of the glycans of interest.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by either trypsinization or by using a cell scraper in ice-cold PBS.
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Discard the supernatant.
-
The cell pellets can be stored at -80°C for subsequent glycan extraction.
-
Protocol 2: Extraction and Analysis of Labeled Glycans
This protocol outlines the steps for extracting total glycans from the labeled cells and analyzing them by mass spectrometry.
Materials:
-
Cell pellets from Protocol 1
-
PNGase F (for N-glycan release)
-
Reagents for chemical release of GAGs (e.g., alkaline borohydride)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, graphitized carbon)
-
Derivatization reagents (e.g., for permethylation)
-
Solvents for mass spectrometry (e.g., acetonitrile, formic acid)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Glycan Release:
-
Resuspend the cell pellets in a lysis buffer.
-
For N-glycans: Denature the proteins and release the N-glycans using PNGase F according to the manufacturer's protocol.
-
For GAGs: Use an appropriate chemical method, such as reductive β-elimination, to release the GAG chains from the protein core.
-
-
Glycan Purification:
-
Purify the released glycans from proteins, peptides, and salts using SPE cartridges. The choice of cartridge will depend on the properties of the glycans of interest.
-
-
Derivatization (Optional but Recommended):
-
To improve ionization efficiency and stability for mass spectrometry, derivatize the purified glycans. Permethylation is a common method for neutral and sialylated glycans.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the purified (and derivatized) glycans in a solvent compatible with mass spectrometry.
-
Analyze the samples using a high-resolution mass spectrometer. Acquire data in both full scan mode (to detect the mass-to-charge ratio of the intact glycans) and tandem MS (MS/MS) mode (to fragment the glycans for structural information).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software.
-
Identify the glycan structures based on their accurate mass and fragmentation patterns.
-
Compare the spectra from the this compound labeled sample and the unlabeled control. The incorporation of one ¹³C atom from this compound will result in a mass shift of approximately 1.00335 Da for each incorporated L-Idose unit.
-
Quantify the relative abundance of the labeled ("heavy") and unlabeled ("light") forms of each glycan to determine the extent of incorporation.
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in a table for clear comparison.
Table 1: Hypothetical Quantification of this compound Incorporation into a Specific Heparan Sulfate Disaccharide in Control vs. Drug-Treated Cells.
| Sample Condition | Unlabeled Disaccharide (Peak Area) | ¹³C-Labeled Disaccharide (Peak Area) | % Incorporation of this compound |
| Control | 8.5 x 10⁶ | 2.1 x 10⁶ | 19.8% |
| Drug-Treated | 7.9 x 10⁶ | 0.8 x 10⁶ | 9.2% |
% Incorporation = [Peak Area (¹³C-Labeled) / (Peak Area (Unlabeled) + Peak Area (¹³C-Labeled))] x 100
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound labeling and glycan analysis.
Metabolic Pathway Diagram
Caption: Hypothetical metabolic pathway of this compound incorporation into a GAG chain.
References
- 1. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idose - Wikipedia [en.wikipedia.org]
- 3. An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Idose-13C-1 for Cell Labeling
Welcome to the technical support center for L-Idose-13C-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for cell labeling experiments. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell labeling?
A1: this compound is a stable isotope-labeled form of the rare sugar L-idose, with a Carbon-13 isotope at the first carbon position. Its primary application in cell labeling is for metabolic flux analysis. By tracing the incorporation of the 13C label into various metabolic pathways, researchers can gain insights into cellular metabolism. One known metabolic interaction of L-idose is its role as a substrate for aldose reductase.[1][2]
Q2: What is the proposed metabolic pathway for this compound in mammalian cells?
A2: While the complete metabolic fate of L-idose in mammalian cells is not extensively characterized, a key initial step involves the enzyme aldose reductase. This enzyme reduces L-idose to L-sorbitol. The efficiency of this reaction is notable, with aldose reductase acting efficiently on L-idose.[1][2] The subsequent metabolic steps for L-sorbitol are not well-documented in the literature.
References
Troubleshooting low incorporation of L-Idose-13C-1 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low incorporation of L-Idose-13C-1 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Idose and how is it metabolized in mammalian cells?
A1: L-Idose is a C-5 epimer of D-glucose.[1] In mammalian cells, its primary known metabolic route is through the polyol pathway, where it is a substrate for the enzyme aldose reductase.[2][3][4] This enzyme reduces L-Idose to L-sorbitol. The polyol pathway is typically a minor route for glucose metabolism but can be more active under certain conditions, such as hyperglycemia. The downstream metabolic fate of L-sorbitol is not well-characterized in the literature.
Q2: How does L-Idose enter mammalian cells?
A2: The precise mechanism for L-Idose transport into mammalian cells is not well-defined. Unlike D-glucose, which has a family of dedicated glucose transporters (GLUTs), L-sugars generally exhibit slow and inefficient uptake. It is hypothesized that L-Idose may enter cells through one or more of the following mechanisms:
-
Passive Diffusion: Slow movement across the cell membrane down its concentration gradient.
-
Low-affinity transport: Interaction with one or more transporters that do not have a high specificity for L-Idose.
-
Pinocytosis: Engulfment of small droplets of the extracellular fluid.
It is important to note that L-fucose, another L-sugar, has been shown to be transported by GLUT1, and this transport is not significantly inhibited by D-glucose. Whether GLUT transporters play a role in L-Idose uptake is an area for further investigation.
Q3: What are the expected incorporation rates for this compound?
A3: Currently, there is no established literature detailing expected incorporation rates of this compound in various cell lines. Given the likely inefficient transport and metabolism of L-sugars, the incorporation is expected to be significantly lower than that of D-glucose-13C. Researchers should establish a baseline for their specific cell line and experimental conditions.
Q4: What are the primary analytical methods to detect this compound and its metabolites?
A4: The primary methods for detecting and quantifying stable isotope-labeled compounds and their metabolites within cells are:
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect the mass shift in L-Idose and its metabolites due to the 13C label.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can provide detailed structural information and help identify the position of the label within metabolites.
Troubleshooting Guide for Low this compound Incorporation
This guide is designed to help you identify and resolve potential issues leading to low incorporation of this compound.
Diagram: Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low this compound incorporation.
Category 1: Experimental & Cell Culture Issues
| Potential Issue | Troubleshooting Step | Rationale | Relevant Protocol |
| Incorrect this compound Concentration | Verify the concentration of your stock solution and final working concentration. | An incorrect concentration can lead to suboptimal uptake. | Protocol 1 |
| Poor Cell Health | Assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay. | Unhealthy or dying cells will have compromised metabolic activity and membrane integrity. | Protocol 2 |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation period. | L-sugar uptake is known to be slow. Longer incubation times may be necessary. | Protocol 3 |
| Suboptimal this compound Concentration | Titrate the concentration of this compound in your experiment. | The optimal concentration for uptake without causing cellular stress needs to be determined empirically. | Protocol 4 |
| Competition from D-glucose | Use a glucose-free medium for the labeling experiment. | Although L-fucose transport by GLUT1 is not inhibited by D-glucose, the transport mechanism for L-Idose is unknown. Removing D-glucose eliminates potential competition. | Protocol 5 |
Category 2: Biological & Metabolic Factors
| Potential Issue | Troubleshooting Step | Rationale |
| Low Transporter Expression/Activity | Research the expression of potential transporters in your cell line. If possible, compare uptake in different cell lines. | The ability to take up L-Idose may be cell-type dependent. |
| Low Aldose Reductase Activity | Measure the expression or activity of aldose reductase in your cell line. | As the primary enzyme known to metabolize L-Idose, its low activity would result in minimal downstream incorporation. |
Diagram: L-Idose Metabolic Pathway
Caption: The known metabolic pathway of L-Idose in mammalian cells.
Category 3: Analytical & Detection Issues
| Potential Issue | Troubleshooting Step | Rationale |
| Insufficient Analytical Sensitivity | Optimize your mass spectrometer or NMR parameters for the detection of your target analytes. Ensure efficient extraction of metabolites from the cell pellet. | Low incorporation requires highly sensitive detection methods. |
| Analysis of Incorrect Metabolites | Target your analysis to detect both intracellular this compound and L-sorbitol-13C-1. | The primary metabolite may be L-sorbitol rather than downstream products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Obtain this compound from a commercial supplier.
-
Under sterile conditions, dissolve the this compound in an appropriate sterile solvent (e.g., water or PBS) to create a high-concentration stock solution (e.g., 100 mM).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot and store at -20°C or as recommended by the supplier.
-
Thaw an aliquot and dilute to the final working concentration in your cell culture medium immediately before use.
Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)
-
Harvest a representative sample of your cells (both control and this compound treated).
-
Create a single-cell suspension.
-
Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100. A viability of >90% is generally considered good.
Protocol 3: Optimization of Incubation Time
-
Plate an equal number of cells in multiple wells or flasks.
-
Add this compound to the medium at your chosen concentration.
-
Harvest the cells at various time points (e.g., 2, 6, 12, 24, 48 hours).
-
Prepare cell extracts and analyze for the incorporation of the 13C label.
-
Plot the incorporation level against time to determine the optimal incubation period.
Protocol 4: this compound Concentration Titration
-
Plate an equal number of cells in multiple wells or flasks.
-
Prepare a series of media with different final concentrations of this compound (e.g., 1, 5, 10, 25, 50 mM).
-
Incubate the cells for the optimal time determined in Protocol 3.
-
Harvest the cells, prepare extracts, and analyze for 13C incorporation.
-
Select the concentration that gives the highest incorporation without compromising cell viability.
Protocol 5: Labeling in Glucose-Free Medium
-
Culture your cells in their standard growth medium to the desired confluency.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove the existing medium.
-
Replace the medium with a glucose-free version of your basal medium supplemented with this compound at the optimized concentration.
-
Incubate for the desired labeling period.
-
Proceed with cell harvesting and analysis. Note that prolonged incubation in glucose-free medium can be stressful for some cell lines. Include a control with unlabeled L-Idose to monitor for any effects on cell health.
References
- 1. Evidence that modulation of glucose transporter intrinsic activity is the mechanism involved in the allose-mediated depression of hexose transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-idose as a substrate for aldose reductase to identify differential inhibitors | Product Citations | Biosynth [biosynth.com]
- 3. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Metabolism in ¹³C Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the critical quenching step of ¹³C labeling experiments. Proper quenching is essential for accurately capturing a snapshot of cellular metabolism.[1][2][3]
Troubleshooting Guide
Issue 1: Low or Inconsistent Metabolite Recovery
Symptom: You observe low signal intensity for your metabolites of interest, or high variability between biological replicates. This could be due to leakage of intracellular metabolites during quenching.[1][4]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolite leakage due to cell membrane damage. | Cold shock from quenching solvents like methanol can damage cell membranes, leading to the loss of intracellular metabolites. Using a higher concentration of cold methanol (e.g., 80%) may reduce leakage for some cell types like Lactobacillus bulgaricus. Alternatively, fast filtration to separate cells from the medium before quenching in liquid nitrogen can minimize leakage. For some organisms, such as P. chrysogenum, a lower methanol concentration (40%) at -25°C was found to be optimal. |
| Prolonged exposure to quenching solvent. | The longer cells are in contact with the quenching solvent, the greater the potential for metabolite leakage. Minimize the time between quenching and subsequent extraction steps. Process samples as quickly as possible after quenching. |
| Suboptimal quenching solvent for your cell type. | The ideal quenching solvent and conditions can be organism-specific. What works for yeast may not be optimal for bacteria or mammalian cells. For mammalian cells, 60% methanol supplemented with 0.85% ammonium bicarbonate (AMBIC) at -40°C has been shown to be effective. For some cyanobacteria, cold methanol caused significant leakage, and chilled saline was a better alternative. It is crucial to validate your quenching method for your specific biological system. |
| Incomplete removal of extracellular media. | Contamination from the ¹³C-labeled media can artificially inflate intracellular metabolite measurements. A rapid wash step with a cold, isotonic solution like saline can help remove residual media before quenching. |
Issue 2: Evidence of Continued Metabolic Activity After Quenching
Symptom: You observe unexpected labeling patterns or changes in the ratios of key metabolites (e.g., ATP/ADP ratio) that suggest enzymatic activity was not halted instantaneously.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficiently rapid temperature drop. | For quenching to be effective, the temperature of the cell sample must be lowered very quickly to arrest all enzymatic activity. Ensure your quenching solution is pre-chilled to the target temperature (e.g., -40°C or below for methanol-based solutions). The volume ratio of the sample to the quenching liquid should be optimized to prevent the mixture's temperature from rising significantly; a ratio of 1:10 is often recommended. |
| Incomplete inactivation of enzymes. | Some enzymes may retain activity even at low temperatures or in the presence of organic solvents. The addition of an acid, such as formic acid, to the quenching/extraction solvent can help to denature and inactivate enzymes completely. |
| Slow sample handling. | Any delay between removing the cells from their growth environment and the quenching step can lead to changes in the metabolome. Streamline your workflow to minimize this time. For adherent cells, this involves rapid aspiration of media followed immediately by the addition of the quenching solution. For suspension cultures, fast filtration is a highly effective method. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal quenching method?
There is no single "best" method for all experiments, as the optimal approach depends on the organism and the specific metabolites of interest. However, two widely accepted and effective methods are:
-
Cold Solvent Quenching: This typically involves rapidly mixing the cell culture with a cold organic solvent mixture, such as 60-80% methanol, at temperatures between -20°C and -80°C.
-
Fast Filtration and Liquid Nitrogen Plunging: This method involves rapidly separating the cells from the culture medium by vacuum filtration, followed by immediate quenching of the filter with the cells in liquid nitrogen. This is often considered a "leakage-free" method.
Q2: Can I just centrifuge my cells to separate them from the media before quenching?
Centrifugation is generally not recommended as the primary method for separating cells from the media before quenching because it is a relatively slow process. During the time it takes to pellet the cells, their metabolic state can change significantly, leading to an inaccurate representation of the metabolome.
Q3: How important is a washing step?
For many experiments, especially when the concentration of metabolites in the medium is high, a rapid washing step is crucial to remove extracellular contamination. This wash should be performed quickly (ideally in under 30 seconds) with an ice-cold isotonic solution (e.g., 0.9% saline) to prevent osmotic shock and metabolite leakage.
Q4: What are the signs of metabolite leakage?
Metabolite leakage is characterized by a decrease in the measured intracellular concentrations of metabolites. You can assess leakage by analyzing the quenching supernatant for the presence of intracellular metabolites. A good quenching protocol will result in minimal levels of intracellular metabolites in the extracellular quenching solution.
Q5: How can I validate my quenching protocol?
To validate your quenching protocol, you can perform a ¹³C-isotope-assisted assessment. This involves adding a ¹³C-labeled compound during the quenching step. An effective quenching protocol should show no further incorporation of the ¹³C label into downstream metabolites. Additionally, monitoring the energy charge (the ratio of ATP, ADP, and AMP) can indicate the effectiveness of quenching, with a high energy charge suggesting rapid metabolic inactivation.
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Adherent Mammalian Cells
This protocol is adapted from standard methods for quenching metabolism in adherent cell cultures.
Materials:
-
Quenching Solution: 80% Methanol in water (v/v), pre-chilled to -75°C.
-
Ice-cold 0.9% saline solution.
-
Cell scraper.
-
Dry ice.
Procedure:
-
At the desired time point, rapidly aspirate the culture medium from the dish.
-
Quickly wash the cells with ice-cold saline to remove residual labeled substrate. This step should be performed in under 30 seconds.
-
Immediately add the pre-chilled quenching solution to the culture dish.
-
Place the dish on dry ice or in a -80°C freezer for 10 minutes to ensure complete metabolic arrest.
-
Move the dish to ice to allow for freeze-thaw lysis.
-
Using a cell scraper, scrape the cells off the dish on dry ice.
-
Transfer the cell lysate to a microcentrifuge tube for subsequent metabolite extraction.
Protocol 2: Fast Filtration and Liquid Nitrogen Quenching for Suspension Cultures
This protocol is based on methods designed to minimize metabolite leakage.
Materials:
-
Vacuum filtration apparatus with a filter holder.
-
Appropriate filter membrane (e.g., glass fiber or nylon).
-
Ice-cold 0.9% saline solution.
-
Liquid nitrogen.
-
Forceps.
Procedure:
-
Set up the vacuum filtration system.
-
Quickly transfer a known volume of the cell suspension to the filter holder with the vacuum applied.
-
Immediately wash the cells on the filter with a small volume of ice-cold saline.
-
Using pre-chilled forceps, quickly remove the filter membrane from the holder and plunge it into liquid nitrogen. The entire process from sampling to quenching should take less than 15-30 seconds.
-
Store the filter in liquid nitrogen or at -80°C until metabolite extraction.
Visualizations
Caption: Workflow for quenching metabolism in adherent cells.
Caption: Workflow for quenching metabolism in suspension cultures.
Caption: Troubleshooting logic for quenching issues.
References
- 1. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Idose-13C-1 Isotopic Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Idose-13C-1 in stable isotope tracing experiments. Our goal is to help you navigate common challenges and ensure the accurate interpretation of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I've incubated my cells with this compound but see no detectable 13C enrichment in downstream metabolites like those in glycolysis or the TCA cycle. Is my experiment failing?
A: It is highly probable that your experiment is proceeding as expected and your analytical instruments are functioning correctly. The lack of 13C enrichment is due to a fundamental biological principle: the stereospecificity of metabolic enzymes.
-
Enzyme Specificity: Key enzymes at the entry point of central carbon metabolism, such as hexokinase, are stereospecific. They can recognize and phosphorylate D-glucose, the naturally occurring enantiomer, but not its mirror image, L-glucose, or its epimers like L-idose.[1]
-
Metabolic Inactivity: Because L-idose cannot be phosphorylated to enter the glycolytic pathway, this compound does not typically get incorporated into downstream central carbon metabolism in most organisms, including mammals.[1]
-
Expected Outcome: Therefore, observing no significant 13C enrichment in intermediates of glycolysis or the TCA cycle is the correct and expected scientific result.
To confirm that your cells are metabolically active and your methods are sound, it is crucial to run a parallel positive control experiment using a metabolically active tracer like ¹³C-labeled D-glucose.
Q2: I'm observing very low and inconsistent 13C labeling in a few metabolites after administering this compound. Does this indicate a novel metabolic pathway?
A: While metabolism of L-sugars can occur in some specific microorganisms, it is not a known feature of mammalian cells.[1] The low-level enrichment you are observing is more likely attributable to one of the following factors:
-
Tracer Contamination: The this compound tracer may contain trace amounts of D-Glucose-13C as an impurity from its chemical synthesis. Even minor contamination can lead to detectable labeling in a sensitive mass spectrometer, especially in positive control cells that are metabolically active.
-
Non-Enzymatic Reactions: Although less common, some non-enzymatic chemical reactions in the culture medium or during sample processing could potentially modify the tracer, leading to apparent incorporation.
-
Analytical Artifacts: This can include background noise in the mass spectrometer, issues with natural abundance correction algorithms, or carryover from a previous sample.[2]
Troubleshooting Steps:
-
Assess Tracer Purity: Contact the manufacturer to obtain a detailed certificate of analysis for your this compound lot, specifically requesting information on any D-glucose isomer contamination.
-
Run a Blank: Analyze a "media only" blank containing this compound to check for non-enzymatic modifications or background signals.
-
Review Data Processing: Ensure that your data analysis software is correctly correcting for the natural abundance of 13C isotopes.
Q3: If this compound isn't metabolized, what is its primary application in my experiments?
A: The primary and most valuable use of this compound in metabolic studies is as a negative control .[1] By running a parallel experiment with this compound alongside your primary ¹³C-labeled tracer (e.g., D-Glucose-13C), you can:
-
Account for non-specific labeling.
-
Identify potential contamination in your tracer.
-
Correct for artifacts introduced during sample preparation and analysis.
Troubleshooting Guide: Achieving Isotopic Steady State
Isotopic steady state is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time. The time required to reach this state depends on the metabolic fluxes and the pool sizes of the intermediates.
| Issue | Potential Cause | Recommended Action |
| No ¹³C enrichment from this compound | L-idose is not a substrate for key metabolic enzymes (e.g., hexokinase). | This is the expected result. Use this compound as a negative control. Run a parallel experiment with D-Glucose-13C to confirm cell viability and analytical sensitivity. |
| Variable enrichment between replicates | Inconsistent cell culture conditions (e.g., cell density, media volume). Pipetting errors during tracer addition or sample quenching. Injector variability or carryover in the LC-MS system. | Standardize cell seeding density and culture conditions. Use calibrated pipettes and consistent techniques. Perform an injection precision test and inject blank samples to check for carryover. |
| Failure to reach steady state with D-Glucose-¹³C | Labeling duration is too short for the pathway of interest. | Increase the labeling time. While glycolysis may reach steady state in minutes, the TCA cycle can take several hours, and nucleotides can take much longer. Perform a time-course experiment (e.g., sampling at 0, 15, 30, 60, 120, 240 minutes) to determine the time to steady state for your specific metabolites of interest. |
Illustrative Data: Expected Labeling in Mammalian Cells
The following table shows the hypothetical, yet expected, fractional ¹³C enrichment data from a tracer experiment comparing this compound (negative control) and D-Glucose-¹³C₆ (positive control) after an incubation period sufficient to reach steady state in the positive control.
| Metabolite | Pathway | Expected Fractional Enrichment from this compound | Expected Fractional Enrichment from D-Glucose-¹³C₆ |
| Glucose-6-Phosphate | Glycolysis | ~0% | >95% |
| Pyruvate | Glycolysis | ~0% | >95% |
| Lactate | Fermentation | ~0% | >95% |
| Citrate | TCA Cycle | ~0% | >60% (dependent on other carbon sources) |
Note: Expected enrichment from D-Glucose-¹³C₆ can vary based on cell type, metabolic state, and contributions from other nutrient sources like glutamine.
Experimental Protocols
Protocol: Using this compound as a Negative Control in Parallel with D-Glucose-13C-6
This protocol outlines a procedure to validate the metabolic specificity of D-glucose uptake and metabolism.
1. Cell Culture and Media Preparation: a. Culture mammalian cells (e.g., A549 lung carcinoma) to semi-confluence (~70-80%) in standard culture dishes. b. Prepare two sets of labeling media. For each, use glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 4 mM glutamine, and antibiotics. c. In the "Positive Control" medium, add 25 mM [U-¹³C₆]glucose. d. In the "Negative Control" medium, add 25 mM this compound.
2. Isotope Labeling: a. Aspirate the standard growth medium from the cell culture plates. b. Gently wash the cells once with pre-warmed, glucose-free DMEM. c. Add the prepared labeling media to the respective plates (Positive Control or Negative Control). d. Incubate the cells for a duration sufficient to achieve isotopic steady state for the pathway of interest (e.g., 6 hours for central carbon metabolism).
3. Metabolite Extraction (Quenching): a. Place the culture dishes on ice to arrest metabolic activity. b. Quickly aspirate the labeling medium. c. Add 1 mL of ice-cold 80% methanol to each 10-cm dish. d. Scrape the cells into the methanol solution using a cell scraper. e. Transfer the cell suspension to a microcentrifuge tube. f. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant, which contains the extracted metabolites, to a new tube.
4. Sample Analysis: a. Dry the metabolite extract completely using a vacuum concentrator. b. Derivatize the dried metabolites if necessary for GC-MS analysis, or resuspend in an appropriate solvent for LC-MS analysis. c. Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) for key metabolites.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
This diagram illustrates the recommended parallel experimental design for using this compound as a negative control.
Caption: Parallel workflow for this compound experiments.
Metabolic Pathway Diagram
This diagram shows the initial steps of glycolysis, highlighting why L-idose is excluded from the pathway.
Caption: Stereospecificity of Hexokinase in glycolysis.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of ¹³C-Labeled Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of ¹³C-labeled metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is the signal intensity of my ¹³C-labeled metabolite highly variable across different samples from the same cohort?
Answer: High variability in signal intensity is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte.[1][2] This interference can either suppress or enhance the signal, and its magnitude can differ from sample to sample due to variations in the individual sample matrices.[3]
Recommended Actions:
-
Assess the Matrix Effect: Quantify the extent of the signal variability using a post-extraction spiking protocol.[4] This will confirm if the matrix effect is the root cause.
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for this variability is to use a SIL-IS.[1] Ideally, this would be a ¹³C- or ¹⁵N-labeled version of your analyte that co-elutes perfectly. The ratio of the analyte to the IS should remain constant even if the absolute signal intensity fluctuates.
-
Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering compounds. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective at reducing matrix components.
-
Optimize Chromatography: Modify your LC method to better separate your ¹³C-labeled metabolite from the matrix interferences.
Question: My SIL-IS is not fully correcting for the signal variability. What could be the issue?
Answer: While SIL-IS are the gold standard, their effectiveness can be compromised under certain conditions.
Possible Causes and Solutions:
-
Chromatographic Separation of Analyte and IS: Even minor differences in retention time between your analyte and its SIL-IS can expose them to different matrix effects. This is sometimes observed with deuterium-labeled standards due to the "deuterium isotope effect," but can also occur with ¹³C-labeling if the chromatographic separation is very sensitive.
-
Action: Verify perfect co-elution by overlaying the chromatograms of the analyte and the IS. If a shift is observed, you may need to adjust your chromatographic method or consider a different internal standard.
-
-
Non-Co-eluting Interferences: The SIL-IS can only correct for interferences that affect both the analyte and the standard simultaneously. If a specific compound is interfering only with the analyte's signal, the correction will be inaccurate.
-
Action: Review your sample preparation and chromatography to eliminate the source of the interference. Post-column infusion can help identify the retention time windows with the most significant ion suppression.
-
Question: I'm observing low sensitivity and poor peak shape for my ¹³C-labeled metabolite. Is this a matrix effect?
Answer: It could be, but these symptoms can also point to other issues. Matrix effects, specifically ion suppression, can lead to low sensitivity. However, you should also investigate other potential causes.
Troubleshooting Workflow:
-
Check for Matrix Effects: Use post-column infusion to see if your analyte's retention time corresponds to a region of ion suppression.
-
Optimize MS Parameters: Ensure your mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) are optimized for your ¹³C-labeled metabolite.
-
Evaluate Mobile Phase: The composition and additives in your mobile phase can significantly impact ionization efficiency and peak shape. Experiment with different additives like ammonium formate or acetate.
-
Assess Column Health: Poor peak shape can be a sign of a contaminated or degraded LC column. Run a standard in a pure solvent to check the peak shape under ideal conditions.
-
Consider Sample Dilution: If sensitivity allows, diluting your sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS analysis?
The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix. These components can compete with the analyte for ionization, leading to a decrease in signal (ion suppression), or in some cases, an increase in signal (ion enhancement). This phenomenon is a primary concern in quantitative LC-MS because it can negatively impact accuracy, precision, and sensitivity.
Q2: Why are ¹³C-labeled metabolites particularly susceptible to matrix effects?
¹³C-labeled metabolites themselves are not inherently more susceptible than their unlabeled counterparts. However, their analysis is often performed on complex biological samples (e.g., plasma, tissue extracts) where the matrix is rich in potentially interfering substances like salts, lipids, and proteins. The challenge arises because the goal of studies using ¹³C-labeled metabolites, such as metabolic flux analysis, is accurate quantification, which is directly compromised by matrix effects.
Q3: What is the "gold standard" for correcting matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is considered the most reliable method for correcting matrix effects. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the IS's peak area, the variability introduced by the matrix effect can be effectively normalized.
Q4: When should I assess for matrix effects during method development?
A thorough assessment of matrix effects should be a critical part of your method development and validation process. It is essential to investigate potential matrix effects before analyzing a large batch of valuable samples to ensure the robustness and reliability of your quantitative data.
Q5: Can I completely eliminate matrix effects?
Completely eliminating matrix effects is often not possible, especially with highly complex samples. However, a combination of strategies can significantly minimize their impact. These strategies fall into three main categories:
-
Sample Preparation: Removing interferences before injection (e.g., via SPE or LLE).
-
Chromatographic Separation: Separating the analyte from interfering compounds during the LC run.
-
Correction/Compensation: Using a suitable internal standard to correct for any remaining signal suppression or enhancement.
Data Presentation
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Sample Dilution | Reduces the concentration of both the analyte and matrix components. | Simple, fast, and can be effective. | May compromise the limit of detection if the analyte concentration is low. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte and interferences between two immiscible liquids. | Can provide very clean extracts. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Selectively adsorbs the analyte or interferences onto a solid sorbent. | High potential for removing specific classes of interferences; can be automated. | Requires method development to select the appropriate sorbent and solvents. |
| SIL Internal Standard | Co-elutes with the analyte and experiences the same ionization effects, allowing for ratiometric correction. | Considered the "gold standard" for accuracy and precision. | Can be expensive; a specific SIL-IS may not be commercially available for every metabolite. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spiking
This protocol is used to calculate the "Matrix Factor" (MF) to determine the extent of ion suppression or enhancement.
Objective: To quantify the impact of the matrix on the analyte signal.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your ¹³C-labeled metabolite standard in the final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix (e.g., plasma from different donors) through your entire sample preparation procedure. After the final step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the ¹³C-labeled metabolite to the same final concentration as in Set A.
-
Set C (Blank Matrix): Process the blank matrix without adding the analyte. This is to ensure there are no endogenous interferences at the analyte's mass transition.
-
-
LC-MS Analysis: Analyze all samples from Set A and Set B using your LC-MS method.
-
Calculation:
-
Calculate the average peak area for the analyte in Set A (Peak AreaNeat).
-
Calculate the average peak area for the analyte in Set B (Peak AreaPost-Spike).
-
Matrix Factor (MF) = Peak AreaPost-Spike / Peak AreaNeat
-
-
Interpretation:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
The % Matrix Effect can be calculated as (MF - 1) * 100% . A negative value indicates suppression, and a positive value indicates enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To reduce matrix interferences from a biological sample (e.g., plasma) prior to LC-MS analysis.
Methodology (Example using a reversed-phase sorbent):
-
Sorbent Selection: Choose an SPE sorbent that retains your analyte of interest while allowing interfering compounds to be washed away. For moderately polar ¹³C-labeled metabolites, a reversed-phase sorbent (e.g., C18) is a common starting point.
-
Conditioning: Condition the SPE cartridge by passing an organic solvent (e.g., 1 mL of methanol) through it, followed by an aqueous solution (e.g., 1 mL of water). This activates the sorbent.
-
Loading: Pre-treat your sample (e.g., dilute plasma 1:1 with 4% phosphoric acid) and load it onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove highly polar interferences like salts while the analyte remains bound to the sorbent.
-
Elution: Elute your ¹³C-labeled metabolite from the cartridge using a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your mobile phase for LC-MS analysis.
-
Evaluation: Re-assess the matrix effect using the post-extraction spiking protocol (Protocol 1) to confirm the effectiveness of the SPE cleanup.
Visualizations
Caption: A workflow for identifying and mitigating matrix effects.
Caption: The logic of matrix effect correction using a SIL-IS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Administration of L-Idose-13C-1
Disclaimer: Direct experimental data on the in vivo administration of L-Idose-13C-1 is limited in publicly available literature. The following guide is based on established principles of stable isotope tracer studies using analogous molecules, primarily 13C-glucose, to provide a comprehensive resource for researchers. The general principles of optimizing bolus versus continuous infusion are applicable to a wide range of metabolic tracers.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between a bolus injection and a continuous infusion for in vivo tracer studies?
A bolus injection involves the rapid administration of the entire tracer dose at once, leading to a sharp increase in plasma tracer concentration followed by a decline as it is distributed and metabolized.[1] In contrast, a continuous infusion administers the tracer at a constant rate over a prolonged period, aiming to achieve a steady-state concentration of the tracer in the plasma and tissues.[2][3]
Q2: Which administration method is better: bolus or continuous infusion?
The choice between a bolus and continuous infusion depends on the specific research question and experimental constraints.
-
Bolus injections are technically simpler, less expensive, and can be completed in a shorter timeframe.[2][4] They are well-suited for studying rapid metabolic processes. However, they do not achieve a steady-state and can result in lower overall enrichment of downstream metabolites.
-
Continuous infusion is preferred for achieving isotopic steady-state, which simplifies metabolic flux analysis and allows for the study of metabolites with slower turnover rates. This method, however, is more technically complex, often requiring surgical catheterization, and is more expensive due to the larger amount of tracer used over a longer period.
Q3: Can I combine both methods?
Yes, a common and effective approach is a "primed-continuous infusion." This involves an initial bolus injection to rapidly raise the tracer concentration, followed by a continuous infusion to maintain that concentration at a steady state. This method combines the advantages of both techniques, allowing for faster achievement of steady-state and robust labeling of various metabolites.
Q4: How long should I fast the animals before the experiment?
Fasting is a critical step to achieve a consistent metabolic baseline and reduce the influence of dietary nutrients. For glucose tracing studies in mice, a fasting period of 6 to 16 hours is common. However, the optimal fasting time can vary depending on the specific tracer and the metabolic pathway being investigated. For some tracers, like 13C-glutamine, fasting may not be necessary.
Q5: What are the key considerations for choosing a tracer like this compound?
The choice of tracer should be driven by the metabolic pathways of interest. While L-Idose is an epimer of D-glucose, its metabolic fate may differ. It is known to be a substrate for aldose reductase. Understanding the specific pathways L-Idose enters is crucial for interpreting the labeling patterns of downstream metabolites.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Isotopic Enrichment in Plasma | - Insufficient tracer dose.- For continuous infusion, the infusion rate is too low.- Rapid clearance of the tracer. | - Increase the bolus dose or infusion rate.- Consider a primed-continuous infusion to quickly raise and maintain plasma enrichment.- Verify the tracer's purity and concentration before administration. |
| High Variability in Isotopic Enrichment Between Animals | - Inconsistent fasting times.- Stress during handling and injection.- Inaccurate tracer administration (e.g., subcutaneous instead of intravenous injection).- Differences in the metabolic state of the animals. | - Standardize the fasting period for all animals.- Acclimatize animals to handling procedures to minimize stress.- Ensure proper injection technique. For tail vein injections, warming the tail can help dilate the vein.- Randomize animals into experimental groups. |
| No or Low Labeling in Target Tissue Metabolites | - The metabolic pathway of interest has a slow turnover rate.- Insufficient duration of the experiment, especially for continuous infusion.- The tracer does not significantly enter the targeted metabolic pathway in that specific tissue. | - For slow pathways, a continuous infusion over a longer period is necessary to achieve significant labeling.- Increase the duration of the infusion or the time between bolus injection and tissue collection.- Conduct pilot studies to trace the metabolic fate of this compound. |
| Tissue Contamination During Sample Collection | - Blood contamination in the tissue sample.- Contamination from adjacent tissues. | - Perfuse the animal with saline before tissue collection to remove blood.- Carefully dissect the target tissue, removing any surrounding fat or connective tissue. |
| Metabolite Degradation After Sample Collection | - Slow sample processing.- Improper storage of samples. | - Flash-freeze tissues in liquid nitrogen immediately after collection to quench metabolic activity.- Store samples at -80°C until metabolite extraction.- Keep samples on dry ice during processing. |
Data Presentation
Table 1: Qualitative Comparison of Bolus vs. Continuous Infusion
| Parameter | Bolus Injection | Continuous Infusion | Primed-Continuous Infusion |
| Isotopic Steady-State | Not achieved | Achievable | Achievable, and more rapidly |
| Technical Complexity | Low | High (often requires catheterization) | High (requires both bolus and infusion setup) |
| Experiment Duration | Short (typically < 2 hours) | Long (several hours) | Long (several hours) |
| Tracer Amount/Cost | Lower | Higher | Higher |
| Suitability | Rapid turnover pathways | Slow turnover pathways, flux analysis | Comprehensive metabolic analysis |
| Data Interpretation | More complex (dynamic modeling) | Simpler (steady-state models) | Simpler (steady-state models) |
Table 2: Example Quantitative Data from a 13C-Glucose Study
The following table is an example based on a study comparing bolus and continuous infusion for measuring muscle protein fractional synthesis rate (FSR) using L-[ring-2H5]-phenylalanine. While not a direct measure of this compound metabolism, it illustrates the type of quantitative comparison that can be made.
| Method | Fractional Synthesis Rate (%/h) | p-value |
| Continuous Infusion (CI) | 0.066 ± 0.006 | > 0.05 (NS) |
| Bolus Injection (BI) | 0.058 ± 0.008 | > 0.05 (NS) |
| Data adapted from a study on muscle protein synthesis, demonstrating comparable results between methods in that context. |
Experimental Protocols
Protocol 1: Bolus Injection of 13C-Labeled Sugar in Mice
This protocol is adapted from studies using 13C-glucose.
-
Animal Preparation: Fast mice for 6-12 hours with free access to water.
-
Tracer Preparation: Prepare a sterile solution of this compound in saline. A typical dose for 13C-glucose is 2-4 mg/g of body weight.
-
Administration:
-
Restrain the mouse. Warming the tail with a heat lamp or warm water can aid in vein dilation.
-
Administer the this compound solution via tail vein injection. Some studies utilize repeated bolus injections at set intervals (e.g., every 15 minutes for a total of 3 injections) to increase enrichment.
-
-
Sample Collection:
-
At a predetermined time point after injection (e.g., 90 minutes), euthanize the mouse.
-
Quickly collect blood via cardiac puncture.
-
Rapidly dissect the tissues of interest and immediately flash-freeze them in liquid nitrogen.
-
-
Sample Storage: Store all samples at -80°C until analysis.
Protocol 2: Primed-Continuous Infusion of 13C-Labeled Sugar in Mice
This protocol is a composite based on established methods for continuous infusion of 13C-glucose.
-
Surgical Preparation (several days prior to infusion):
-
Anesthetize the mouse.
-
Surgically implant a catheter into the jugular or femoral vein.
-
Exteriorize the catheter at the back of the neck.
-
Allow the animal to recover for several days.
-
-
Animal and Infusion Pump Preparation (day of experiment):
-
Fast the mouse for 6-12 hours.
-
Prepare two sterile solutions of this compound in saline: a high-concentration solution for the priming bolus and a lower-concentration solution for the continuous infusion.
-
Set up a syringe pump with the infusion solution.
-
-
Administration:
-
Connect the catheter to the infusion line.
-
Administer the priming bolus dose manually through the catheter. For 13C-glucose, a bolus of 0.4-0.6 mg/g body weight is common.
-
Immediately begin the continuous infusion using the syringe pump. An example infusion rate for 13C-glucose is 0.012-0.0138 mg/g/min.
-
-
Sample Collection:
-
After the desired infusion duration (e.g., 3-5 hours), euthanize the mouse while the infusion is ongoing.
-
Collect blood and tissues as described in the bolus protocol.
-
-
Sample Storage: Store all samples at -80°C until analysis.
Mandatory Visualizations
Experimental Workflows
Caption: Comparison of experimental workflows for bolus and continuous infusion.
Signaling Pathway
Given that L-Idose is a sugar, its administration is likely to influence glucose metabolism and related signaling pathways. The insulin signaling pathway is a critical regulator of glucose homeostasis.
Caption: Simplified insulin signaling pathway leading to key metabolic effects.
References
Technical Support Center: Quantifying L-Idose-13C-1 Labeled Metabolic Pools
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Idose-13C-1 as a metabolic tracer. The unique challenges associated with this rare sugar epimer require careful experimental design and analytical validation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a practical question-and-answer format.
Issue 1: Low or No Incorporation of ¹³C Label into Downstream Metabolites
Question: We have incubated our cells with this compound, but we are not detecting any ¹³C enrichment in key central carbon metabolism intermediates like glycolytic or TCA cycle metabolites. What could be the problem?
Answer: This is a common challenge when using a novel tracer like L-Idose. Several factors could be at play:
-
Limited Cellular Uptake: L-Idose may not be efficiently transported into the cell type you are using. Unlike D-glucose, dedicated transporters for L-Idose are not well-characterized in mammalian cells.
-
Metabolic Block: The primary known metabolic entry point for L-Idose is its reduction to L-sorbitol by aldose reductase.[1][2] It is possible that downstream pathways to convert L-sorbitol into intermediates of central carbon metabolism are absent or have very low activity in your model system. The metabolic fate of L-sorbitol is not well-documented.
-
Cytotoxicity: At the concentration used, this compound might be toxic to your cells, leading to a shutdown of metabolic activity.[3] It is crucial to perform a dose-response viability assay before conducting tracing experiments.
-
Insufficient Labeling Time: If metabolic conversion is slow, the labeling time may be too short for the ¹³C to be incorporated into downstream pools at a detectable level.
Troubleshooting Workflow:
Issue 2: Poor Chromatographic Resolution of L-Idose from Other Sugars
Question: Our LC-MS analysis shows that this compound co-elutes with other hexoses (e.g., glucose, mannose) present in our media or cell extracts. How can we resolve this?
Answer: Separating sugar isomers is a significant analytical challenge due to their identical mass and similar structures.[4]
-
Method Optimization (LC-MS):
-
Column Chemistry: Standard C18 columns are ineffective. Use a column designed for polar analytes, such as one based on Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column with anion-exchange and HILIC properties.[5]
-
Mobile Phase: Careful optimization of the mobile phase composition (e.g., acetonitrile/water gradient, pH, and buffer additives like ammonium formate) is critical for achieving separation on a HILIC column.
-
Temperature: Adjusting the column temperature can alter selectivity and improve resolution between isomers.
-
-
Alternative Method (GC-MS):
-
Derivatization: Sugars are not volatile and require derivatization for GC-MS analysis. An oximation step followed by silylation (e.g., using BSTFA) can reduce the number of anomeric peaks and improve separation. However, you must validate that the derivatization protocol does not cause degradation and is highly reproducible.
-
Issue 3: Inaccurate Quantification due to Overlapping Mass Spectra
Question: We are using mass spectrometry. How do we accurately quantify the ¹³C-labeled fraction when mass spectra of different isotopologues overlap, especially after correcting for natural ¹³C abundance?
Answer: This requires careful data processing and correction.
-
High-Resolution Mass Spectrometry: Use an instrument with high resolving power (e.g., Orbitrap, TOF, FT-ICR-MS) to obtain accurate mass measurements. This can help distinguish between isotopologues and interfering ions if their masses are sufficiently different.
-
Correction for Natural Abundance: The contribution of natural ¹³C abundance to the mass isotopomer distribution (MID) must be mathematically corrected. Several software tools and algorithms are available for this purpose (e.g., IsoCor, INCA).
-
Tandem MS (MS/MS): For complex mixtures, using MS/MS can increase specificity. By selecting a specific precursor ion (e.g., the M+1 of L-Idose) and monitoring a characteristic fragment ion, you can improve quantitative accuracy and reduce interferences.
-
Calibration Curves: Always run calibration curves with known concentrations of both unlabeled and labeled standards to verify the linear range and accuracy of your quantification method.
Frequently Asked Questions (FAQs)
Q1: What is the primary known metabolic pathway for L-Idose in mammalian systems?
A1: The most well-documented metabolic entry point for L-Idose is the polyol pathway . Aldose reductase (AR), the first enzyme in this pathway, reduces L-Idose to its corresponding sugar alcohol, L-sorbitol. This is analogous to the reduction of D-glucose to D-sorbitol. The subsequent metabolic fate of L-sorbitol is not well-established in mammalian cells. It is unclear if it can be further oxidized or enter other pathways like glycolysis.
Q2: Can L-Idose interfere with D-glucose metabolism?
A2: Yes, potentially at the level of the polyol pathway. Aldose reductase can act on both D-glucose and L-Idose. In fact, L-Idose has been shown to be an efficient substrate for this enzyme. Therefore, in systems where the polyol pathway is active (e.g., under hyperglycemic conditions), high concentrations of L-Idose could compete with D-glucose for aldose reductase, potentially altering the flux through this pathway. Interference with glucose transporters or glycolytic enzymes has not been extensively studied.
Q3: What are the main challenges in quantifying ¹³C enrichment using NMR spectroscopy for L-Idose studies?
A3: While NMR provides structural information, it faces several challenges for ¹³C quantification:
-
Low Sensitivity: ¹³C NMR has inherently low sensitivity due to the low gyromagnetic ratio and natural abundance of the ¹³C nucleus. This necessitates using highly enriched tracers and often requires long acquisition times.
-
Spectral Overlap: While ¹³C offers better chemical shift dispersion than ¹H NMR, spectra from complex cell extracts can still have significant overlap, complicating the quantification of individual signals.
-
Complex Couplings: The presence of ¹³C-¹³C and ¹³C-¹H couplings can split signals into complex multiplets, which can overlap and make direct integration difficult. Broadband proton decoupling is typically required to simplify spectra.
-
Nuclear Overhauser Effect (NOE): The NOE can enhance ¹³C signals upon proton decoupling, but this enhancement may not be uniform across all carbons in a molecule, which can lead to quantification errors if not properly accounted for.
Q4: Is L-Idose expected to be cytotoxic?
A4: The cytotoxicity of L-Idose has not been extensively reported in the literature for most common cell lines. However, like any substance added to cell culture media, it has the potential to be toxic at high concentrations. Some rare sugars have been shown to have anti-proliferative effects. It is essential to perform a cytotoxicity assay (e.g., LDH release, MTT, or a live-cell imaging-based assay) to determine the non-toxic concentration range for your specific cell line and experimental duration before beginning any labeling studies.
Quantitative Data Summary
Direct quantitative data for this compound tracing is scarce. The tables below provide relevant comparative data and templates for reporting your own findings.
Table 1: Kinetic Parameters of Aldose Reductase for Hexose Substrates (Data compiled from literature to illustrate relative efficiency)
| Substrate | Enzyme Source | Km (mM) | Relative Vmax (%) |
| D-Glucose | Human Lens | ~200 | 100 |
| L-Idose | Bovine Lens | Significantly lower than D-Glucose | ~100 |
| D-Galactose | Human Lens | - | - |
Note: A lower Km indicates a higher affinity of the enzyme for the substrate.
Table 2: Template for Reporting LC-MS/MS Parameters for Hexose Isomer Separation
| Parameter | Value |
| LC System | e.g., Vanquish HPLC |
| Column | e.g., HILIC BEH Amide, 2.1 x 150 mm, 1.7 µm |
| Column Temp | e.g., 60 °C |
| Mobile Phase A | e.g., 50 mM Ammonium Formate, pH 4.4 |
| Mobile Phase B | e.g., 0.1% Formic Acid in Acetonitrile |
| Flow Rate | e.g., 400 µL/min |
| Gradient | (Describe gradient profile) |
| MS System | e.g., Orbitrap Fusion Lumos |
| Ionization Mode | e.g., Negative ESI |
| Precursor Ion (m/z) | e.g., (Specify for this compound) |
| Fragment Ions (m/z) | e.g., (Specify for quantification) |
Experimental Protocols
Protocol 1: General Procedure for a Pilot this compound Labeling Experiment
-
Preliminary Step - Cytotoxicity Assay:
-
Plate cells at the desired density for your experiment.
-
Incubate cells with a range of L-Idose concentrations (e.g., 0.1 mM to 25 mM) for your intended maximum labeling time (e.g., 24 hours). Include a vehicle control.
-
Assess cell viability using a standard method like an LDH assay. Determine the highest concentration that results in >90% viability. Do not exceed this concentration in your labeling experiment.
-
-
Cell Culture and Labeling:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for metabolite extraction). Grow to the desired confluency (typically 70-80%).
-
Prepare labeling medium by supplementing your normal base medium (ensure it does not contain unlabeled hexoses that might compete, if appropriate for your experimental question) with this compound at the pre-determined non-toxic concentration.
-
Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells. Place the plates back in the incubator.
-
Incubate for a defined period. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is highly recommended for a new tracer to determine when isotopic steady-state is reached.
-
-
Metabolite Extraction:
-
At the end of the labeling period, place the culture plate on dry ice to quench metabolism rapidly.
-
Aspirate the labeling medium.
-
Add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cells.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in an appropriate solvent for your analytical platform (e.g., 50:50 acetonitrile:water for HILIC-LC-MS).
-
Analyze the samples using a validated LC-MS/MS or GC-MS method.
-
Protocol 2: Oximation-Silylation Derivatization for GC-MS Analysis of Sugars
This protocol is adapted from established methods for sugar derivatization.
-
Drying: Ensure the dried metabolite extract is completely free of water, as water will interfere with the silylation reagent.
-
Oximation:
-
Dissolve the dried extract in 200 µL of a 40 mg/mL solution of ethylhydroxylamine hydrochloride (EtOx) in pyridine.
-
Heat the mixture at 70°C for 30 minutes. This step converts the open-chain aldehyde/ketone forms of the sugars to oximes, reducing the number of isomers.
-
-
Silylation:
-
Allow the samples to cool to room temperature for approximately 5 minutes.
-
Add 120 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture again at 70°C for 30 minutes. This step replaces active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility.
-
-
Analysis:
-
Cool the samples. If necessary, dilute with a solvent like ethyl acetate.
-
Transfer the derivatized sample to a GC vial with an insert.
-
Analyze promptly by GC-MS.
-
References
- 1. L-idose as a substrate for aldose reductase to identify differential inhibitors | Product Citations | Biosynth [biosynth.com]
- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Optimal ¹³C Tracer Selection for Metabolic Pathway Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal ¹³C tracer for their metabolic flux analysis experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ¹³C-labeled tracer for my experiment?
The choice of an isotopic tracer is a critical step that significantly influences the precision of your metabolic flux estimates.[1][2] There is no single "best" tracer for all studies; the optimal choice depends on the specific metabolic pathways you aim to resolve.[1][3]
Key Considerations:
-
Metabolic Pathway of Interest: Different tracers provide better resolution for different pathways.[4] For instance, glucose tracers are effective for glycolysis and the pentose phosphate pathway (PPP), while glutamine tracers are often preferred for the tricarboxylic acid (TCA) cycle.
-
Desired Precision: Some tracers yield more precise flux estimates than others for specific reactions. Computational tools can be used to perform in silico simulations to predict which tracer will provide the best resolution for your pathways of interest before conducting wet-lab experiments.
-
Cellular Model and Substrate Utilization: The carbon source utilization of your specific cell line is a crucial factor. For example, many cancer cell lines divert a significant portion of glucose to lactate and utilize glutamine to fuel the TCA cycle.
Q2: What are the most commonly used ¹³C glucose tracers and their primary applications?
Different ¹³C-labeled glucose isotopomers are available, each offering advantages for studying specific pathways. The selection of the appropriate isotopomer is critical for a successful metabolic flux analysis experiment.
| ¹³C Glucose Tracer | Primary Application(s) | Key Insights |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network Flux | Often recommended as it provides high-precision estimates for both glycolysis and the PPP. It can effectively distinguish between flux through glycolysis and the oxidative PPP. |
| [U-¹³C₆]glucose | General Central Carbon Metabolism, TCA Cycle | Labels all six carbons of glucose, allowing for tracing of the entire carbon backbone into various pathways. It is often used in tracer mixtures. |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) Flux | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, which allows for the estimation of pathway activity. However, it is generally outperformed by [1,2-¹³C₂]glucose for PPP and glycolysis analysis. |
| [2-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Offers good precision for estimating glycolytic and PPP fluxes. |
| [3,4-¹³C]glucose | Anaplerotic flux into the TCA cycle | A good tracer for quantifying the entry of glucose-derived carbon into the TCA cycle. |
Q3: When should I use a ¹³C glutamine tracer?
¹³C-labeled glutamine is a valuable tracer, particularly for studying the TCA cycle and related biosynthetic pathways, especially in cells that exhibit high rates of glutamine consumption.
| ¹³C Glutamine Tracer | Primary Application(s) | Key Insights |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Considered the preferred tracer for analyzing the TCA cycle. It is effective for tracing glutamine's contribution to the TCA cycle through anaplerosis. |
| [1-¹³C]glutamine | Reductive Carboxylation | The ¹³C label is lost during oxidative metabolism but retained during reductive carboxylation, making it useful for tracing this pathway. |
| [5-¹³C]glutamine | Reductive Carboxylation contribution to Fatty Acid Synthesis | This tracer is useful for specifically tracing the contribution of reductive carboxylation to lipid synthesis. |
Q4: Can I use a mixture of tracers?
Yes, using a mixture of tracers can significantly improve the precision of flux estimates across different pathways. For example, a combination of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine can provide high-quality flux estimates for both glycolysis and the TCA cycle.
Troubleshooting Guides
Issue 1: My flux confidence intervals are very wide.
Question: I've run my ¹³C-MFA experiment, but the confidence intervals for my calculated fluxes are too large, indicating a high degree of uncertainty. What could be the cause and how can I fix it?
Answer: Wide confidence intervals suggest that the fluxes are poorly determined. This can stem from several factors:
-
Suboptimal Tracer Choice: The selected tracer may not be providing enough labeling information for the pathway of interest.
-
Solution: Before your next experiment, use computational modeling to test different tracers in silico to identify one that will provide better resolution for your target fluxes.
-
-
Insufficient Labeling Enrichment: The degree of ¹³C enrichment in your metabolites may be too low.
-
Solution: Increase the labeling duration to ensure isotopic steady state is reached. Also, verify the isotopic purity of your tracer.
-
-
High Measurement Noise: Errors in your analytical measurements (e.g., GC-MS, LC-MS) will propagate to the flux calculations.
-
Solution: Ensure your analytical instruments are properly calibrated and validated. Include biological and technical replicates to get a better estimate of measurement variance.
-
Issue 2: Poor fit between simulated and measured labeling data.
Question: The goodness-of-fit for my ¹³C-MFA is poor, meaning the model-simulated labeling patterns do not match my experimental data. What are the likely causes?
Answer: A poor fit, often indicated by a high sum of squared residuals (SSR), is a common issue in ¹³C-MFA and suggests a discrepancy between your model and the biological reality.
-
Incorrect or Incomplete Metabolic Model: Your metabolic network model may be missing key reactions or contain incorrect atom transitions.
-
Solution: Carefully review your metabolic model for biological accuracy. Ensure all relevant pathways for your cell type and experimental conditions are included. For eukaryotic cells, consider metabolic compartmentalization (e.g., cytosol vs. mitochondria).
-
-
Failure to Reach Isotopic Steady State: Standard ¹³C-MFA assumes that the system is at an isotopic steady state. If the labeling is still changing over time, the model will not fit the data.
-
Solution: Extend the labeling period and perform a time-course experiment to confirm that isotopic steady state has been reached. If a steady state is not achievable, consider using instationary MFA (INST-MFA) methods.
-
-
Analytical Errors: Issues with sample preparation or the analytical instrumentation can introduce errors into the labeling data.
-
Solution: Check for potential contamination of your samples with unlabeled carbon sources. Ensure proper correction for the natural abundance of ¹³C.
-
Experimental Protocols
General Protocol for a ¹³C-Glucose Tracing Experiment in Adherent Cell Culture
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your particular cell line and experimental goals.
-
Cell Seeding: Seed cells in the appropriate culture vessels and grow them to the desired confluency.
-
Media Preparation: Prepare the culture medium containing the desired ¹³C-glucose isotopomer at a known concentration.
-
Tracer Introduction:
-
Remove the standard culture medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-glucose-containing medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the ¹³C-glucose. This time should be sufficient to achieve isotopic steady state for the metabolites of interest.
-
Metabolite Extraction:
-
Rapidly aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (e.g., GC-MS or LC-MS).
-
Data Analysis:
-
Correct the measured mass isotopomer distributions (MIDs) for the natural abundance of ¹³C.
-
Use computational software to estimate intracellular fluxes by fitting the experimental MIDs to your metabolic model.
-
Signaling Pathways
Overview of Central Carbon Metabolism
The selection of a ¹³C tracer is fundamentally linked to the structure of central carbon metabolism. The diagram below illustrates the interconnectedness of glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle, highlighting key points of carbon transition.
References
Validation & Comparative
A Comparative Guide to L-Idose-¹³C-1 and D-Glucose-¹³C-6 in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying fluxes in biological systems. The choice of tracer is critical, as its chemical identity dictates its metabolic fate and the information that can be gleaned from the experiment. This guide provides an objective comparison between two isotopically labeled hexoses: L-Idose-¹³C-1 and D-Glucose-¹³C-6. While structurally similar, their divergent interactions with cellular machinery lead to fundamentally different applications in metabolic research.
Core Principles and Applications
D-Glucose-¹³C-6 is a cornerstone tracer for probing central carbon metabolism. As the natural substrate for glycolysis, D-glucose is readily transported into cells and phosphorylated by hexokinase. The ¹³C label at the C-6 position is systematically transferred to downstream metabolites, allowing for the detailed tracking of carbon flux through glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[1][2]
L-Idose-¹³C-1 , in contrast, serves primarily as a specialized tracer and a critical negative control. Mammalian hexokinases exhibit profound stereospecificity and do not phosphorylate L-sugars.[3][4] Consequently, L-Idose does not enter the glycolytic pathway. Its cellular uptake is significantly lower than D-Glucose and is thought to occur via passive diffusion or low-affinity transport.[3] This makes L-Idose-¹³C-1 an excellent tool for differentiating true metabolic incorporation from cellular uptake or for quantifying pathways where it is a specific substrate, such as the polyol pathway via aldose reductase.
At a Glance: Key Differences
| Feature | D-Glucose-¹³C-6 | L-Idose-¹³C-1 |
| Primary Metabolic Fate | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Primarily a substrate for the Polyol Pathway (via Aldose Reductase); largely inert in central carbon metabolism. |
| Entry into Glycolysis | Yes, phosphorylated by Hexokinase. | No, not a substrate for Hexokinase. |
| Primary Application | Quantifying flux through central carbon metabolism. | Control for non-specific uptake and transport; tracing Polyol Pathway activity. |
| Cellular Transport | High-affinity, facilitated diffusion via GLUTs. | Low-affinity, primarily passive diffusion. |
| Label Incorporation | High enrichment in glycolytic and TCA cycle intermediates. | High enrichment in L-Sorbitol/L-Iditol; no significant enrichment in glycolytic or TCA cycle intermediates. |
Quantitative Data Comparison
The utility of these tracers is best illustrated by comparing their interaction with key enzymes and the resulting labeling patterns in downstream metabolites.
Table 1: Comparative Enzyme Kinetics
L-Idose has been shown to be an efficient substrate for Aldose Reductase (AR), the first enzyme in the polyol pathway. Kinetic analysis reveals that while the catalytic efficiency (kcat) is similar to D-Glucose, the Michaelis constant (KM) is significantly lower, suggesting a higher affinity under certain conditions.
| Substrate | Enzyme | Source | KM (mM) | kcat (min⁻¹) |
| D-Glucose | Aldose Reductase | Bovine Lens | 109 ± 11 | 9.8 ± 0.5 |
| L-Idose | Aldose Reductase | Bovine Lens | 3.8 ± 0.4 | 10.4 ± 0.5 |
| D-Glucose | Aldose Reductase | Human Recombinant | 179 ± 21 | 16.2 ± 1.0 |
| L-Idose | Aldose Reductase | Human Recombinant | 27 ± 3 | 17.5 ± 0.9 |
| Data sourced from Balestri et al. (2015). Lower KM indicates higher enzyme affinity. |
Table 2: Expected ¹³C Enrichment in Key Metabolites
Following administration of the tracers to a cell culture system, mass spectrometry can determine the mass isotopologue distribution (MID) of key metabolites. This table outlines the expected outcomes.
| Metabolite | Expected ¹³C Enrichment from D-Glucose-¹³C-6 | Expected ¹³C Enrichment from L-Idose-¹³C-1 |
| Intracellular Glucose/Idose | M+6 (or M+1 if singly labeled) | M+1 |
| Pyruvate | High M+3 enrichment | No significant enrichment above natural abundance. |
| Lactate | High M+3 enrichment | No significant enrichment above natural abundance. |
| Citrate (TCA Cycle Entry) | High M+2 enrichment | No significant enrichment above natural abundance. |
| Malate (TCA Cycle) | M+2, M+3 enrichment patterns | No significant enrichment above natural abundance. |
| L-Sorbitol / L-Iditol | No enrichment (unless via sorbitol dehydrogenase from fructose) | High M+1 enrichment |
| (M+n) denotes the mass isotopologue with 'n' ¹³C atoms incorporated. |
Experimental Protocols & Methodologies
A robust experimental design is crucial for accurate metabolic tracing. Below is a generalized protocol for a steady-state tracing experiment in cultured mammalian cells using LC-MS for analysis.
Cell Culture and Tracer Administration
-
Adaptation: Culture cells in a standard medium. Prior to the experiment, switch cells to a medium containing unlabeled glucose at the same concentration as the labeled tracer to ensure metabolic adaptation.
-
Tracer Introduction: Replace the adaptation medium with the experimental medium containing either D-Glucose-¹³C-6 or L-Idose-¹³C-1 at the desired concentration (e.g., 10 mM).
-
Incubation: Incubate the cells for a predetermined period to allow for the tracer to be incorporated into downstream metabolites and reach an isotopic steady state. This duration varies by cell type and pathway; TCA cycle intermediates may take several hours to reach steady state.
Metabolite Extraction
-
Quenching: To halt all enzymatic activity instantly, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Immediately add a pre-chilled (-80°C) extraction solvent, typically 80% methanol / 20% water, to the culture plate.
-
Cell Lysis: Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples and incubate on ice (e.g., for 20 minutes) or at -20°C to precipitate proteins.
-
Clarification: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
Sample Collection: Transfer the clarified supernatant, which contains the polar metabolites, to a new tube for analysis.
LC-MS Analysis
-
Chromatography: Separate the metabolites using an appropriate Liquid Chromatography (LC) method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating polar metabolites.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the different mass isotopologues of each metabolite.
-
Data Analysis: Determine the Mass Isotopologue Distribution (MID) for each metabolite of interest. Correct the raw data for the natural abundance of ¹³C to accurately quantify the incorporation of the tracer.
Visualizing Metabolic Fates and Workflows
Diagrams generated using Graphviz provide clear visual representations of the pathways and processes involved.
Conclusion
The selection between L-Idose-¹³C-1 and D-Glucose-¹³C-6 is entirely dependent on the biological question being addressed.
-
D-Glucose-¹³C-6 is the unequivocal choice for researchers aiming to quantify the flux through glycolysis, the PPP, and the TCA cycle. Its active metabolism and the wealth of established methodologies make it a powerful tool for gaining quantitative insights into the central energy-producing pathways of the cell.
-
L-Idose-¹³C-1 is an essential control for transport studies and a specialized tracer for the polyol pathway. Its inability to enter glycolysis allows researchers to isolate the effects of cellular uptake from metabolic transformation, thereby preventing the misinterpretation of data in studies focused on glucose transport or non-specific membrane permeability. Its utility as a substrate for aldose reductase provides a unique opportunity to probe the activity of the polyol pathway, which is implicated in diabetic complications.
References
- 1. 13C NMR isotopomer analysis reveals a connection between pyruvate cycling and glucose-stimulated insulin secretion (GSIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperactivated Glycolysis Drives Spatially-Patterned Kupffer Cell Depletion in MASLD [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
Validating L-Idose-¹³C-1 Incorporation into Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-Idose-¹³C-1 as a metabolic tracer against the widely used D-Glucose-¹³C. It offers insights into the expected metabolic fate of L-Idose-¹³C-1, supported by established principles of stereospecificity in metabolic pathways and includes detailed experimental protocols to validate its incorporation.
Introduction to L-Idose and Stable Isotope Tracing
L-Idose is a rare sugar, an epimer of D-glucose at the C-5 position[1]. Stable isotope tracing is a powerful technique that utilizes isotopically labeled molecules, such as those enriched with ¹³C, to track the metabolic fate of compounds within a biological system[2][3][4]. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate metabolic pathways and quantify metabolic fluxes[3]. While D-Glucose-¹³C is a cornerstone for tracing central carbon metabolism, the utility of L-Idose-¹³C-1 as a metabolic tracer is largely unexplored.
The Metabolic Divergence: L-Idose-¹³C-1 vs. D-Glucose-¹³C
The fundamental difference in the metabolic fate of L-Idose and D-Glucose lies in the stereospecificity of the enzymes involved in carbohydrate metabolism. Most organisms have evolved to specifically recognize and metabolize D-sugars.
D-Glucose: As the primary energy source for most cells, D-glucose is readily transported into the cell and phosphorylated by hexokinase to D-glucose-6-phosphate, trapping it intracellularly and committing it to downstream metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
L-Idose: In contrast, L-sugars like L-glucose are generally not metabolized by mammalian cells. Hexokinase, the first enzyme in glycolysis, is highly specific for D-glucose and does not act on L-glucose. While L-Idose is structurally distinct from L-glucose, it is expected to follow a similar metabolic fate of non-incorporation into central carbon metabolism. However, one study has shown that L-idose can act as a substrate for aldose reductase, an enzyme involved in the polyol pathway. This suggests a potential, albeit limited, metabolic route for L-Idose.
The following table summarizes the expected key differences in the metabolic processing of L-Idose-¹³C-1 and D-Glucose-¹³C.
| Feature | L-Idose-¹³C-1 | D-Glucose-¹³C | Rationale |
| Cellular Uptake | Potentially low, via passive diffusion or non-specific transporters. | High, via specific glucose transporters (GLUTs). | GLUT transporters are stereospecific for D-glucose. |
| Phosphorylation by Hexokinase | Not a substrate. | Readily phosphorylated to Glucose-6-Phosphate. | Hexokinase is stereospecific for D-glucose. |
| Incorporation into Glycolysis | Not expected. | Actively metabolized. | Lack of phosphorylation prevents entry into the pathway. |
| Incorporation into Pentose Phosphate Pathway | Not expected. | Actively metabolized. | Requires glucose-6-phosphate as a precursor. |
| Incorporation into TCA Cycle | Not expected. | Actively metabolized. | Requires pyruvate derived from glycolysis. |
| Potential Metabolic Fate | Potential reduction by aldose reductase to L-iditol. | Incorporation into biomass (amino acids, lipids, nucleic acids). | L-idose is a known substrate for aldose reductase. |
| Primary Application | Potential as a negative control for glucose uptake and metabolism studies. | Tracer for central carbon metabolism and metabolic flux analysis. | Its metabolic inertness allows for the differentiation of specific vs. non-specific uptake. |
Experimental Protocols for Validation
To empirically validate the incorporation of L-Idose-¹³C-1 into metabolic pathways, a stable isotope tracing experiment followed by mass spectrometry-based metabolomics analysis is the recommended approach.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, A549) in multi-well plates and culture in standard glucose-containing medium until they reach the desired confluency.
-
Isotope Labeling:
-
For the experimental group, replace the standard medium with a custom medium containing a known concentration of L-Idose-¹³C-1.
-
For the positive control group, use a medium with the same concentration of D-Glucose-¹³C.
-
For the negative control group, use a medium with unlabeled L-Idose.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the potential uptake and metabolism of the labeled sugar.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add ice-cold 80% methanol to the cells and incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.
-
Collection: Scrape the cells and transfer the methanol-cell mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for the analysis of the extracted metabolites.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range.
-
Metabolite Identification: Identify metabolites by comparing the accurate mass and retention time to a library of known standards.
-
Isotopologue Distribution Analysis: Determine the mass isotopologue distribution (MID) for key metabolites. This involves quantifying the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite. A significant increase in the abundance of labeled isotopologues (M+1, M+2, etc.) in the D-Glucose-¹³C group is expected for metabolites in central carbon pathways. The lack of such an increase in the L-Idose-¹³C-1 group would confirm its non-incorporation.
Visualizing Metabolic Fates
The following diagrams, generated using Graphviz (DOT language), illustrate the expected differential metabolic fates of D-Glucose-¹³C and L-Idose-¹³C-1.
Caption: Expected metabolic pathway of D-Glucose-¹³C.
Caption: Hypothesized metabolic fate of L-Idose-¹³C-1.
Experimental Workflow
The following diagram outlines the experimental workflow for validating L-Idose-¹³C-1 incorporation.
Caption: Workflow for L-Idose-¹³C-1 validation.
Conclusion
Based on the current understanding of enzyme stereospecificity, L-Idose-¹³C-1 is not expected to be significantly incorporated into the central carbon metabolic pathways of most organisms. Its primary metabolic interaction may be limited to the polyol pathway via aldose reductase. This characteristic makes L-Idose-¹³C-1 a potentially valuable tool as a negative control in glucose uptake and metabolism studies, helping to distinguish specific, carrier-mediated transport and metabolism from non-specific processes. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the metabolic fate of L-Idose-¹³C-1 and explore its applications in metabolic research and drug development.
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Flux Analysis: Cross-Validating Novel Tracers Against Established Methods
For researchers, scientists, and drug development professionals, understanding cellular metabolism is paramount. 13C-Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique, providing a quantitative snapshot of the intricate network of biochemical reactions within a cell. The choice of an isotopic tracer is critical to the success of these experiments, with [U-13C6]-Glucose being the gold standard for interrogating central carbon metabolism. This guide provides a framework for the cross-validation of a novel, hypothetical tracer, L-Idose-13C-1, against the well-established [U-13C6]-Glucose. By presenting a direct comparison, supported by established experimental protocols and data for the benchmark tracer, we offer a blueprint for the evaluation of new tools in metabolic research.
Principles of 13C-Metabolic Flux Analysis
13C-MFA is a powerful technique used to quantify intracellular metabolic fluxes.[1][2] The methodology involves introducing a substrate labeled with the stable isotope 13C into a biological system and tracking its incorporation into downstream metabolites.[1][3] By analyzing the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry, researchers can deduce the relative activities of different metabolic pathways.[4]
The Benchmark: [U-13C6]-Glucose Tracing
Uniformly labeled glucose, [U-13C6]-Glucose, where all six carbon atoms are 13C, is the most common tracer for studying central carbon metabolism. Its entry into glycolysis and subsequent distribution into the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and biosynthetic pathways provide a comprehensive view of cellular metabolic activity.
The Challenger: A Hypothetical Look at this compound
L-Idose is a C-5 epimer of D-glucose. While its role in mammalian central carbon metabolism is not well-established, it is known to be a substrate for aldose reductase. For the purpose of this guide, we will hypothetically consider this compound as a potential tracer to illustrate the cross-validation process. We will posit a hypothetical entry into a metabolic pathway for comparative purposes.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data expected from tracing experiments with [U-13C6]-Glucose and hypothetically with this compound.
Table 1: Comparison of Tracer Metabolism and Applications
| Feature | [U-13C6]-Glucose (Established) | This compound (Hypothetical) | Rationale for Comparison |
| Primary Metabolic Entry Point | Hexokinase phosphorylation to Glucose-6-phosphate. | Hypothetical entry via a specific epimerase or reductase. | Different entry points can reveal distinct enzymatic activities and regulatory points. |
| Key Metabolic Pathways Traced | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Biosynthesis. | Primarily pathways downstream of its hypothetical entry point. | Provides a basis for validating if this compound can trace central carbon metabolism against the gold standard. |
| Expected Labeling in Glycolytic Intermediates | Uniform labeling throughout all glycolytic intermediates. | Labeling pattern would depend on the point of entry. | Differences in labeling patterns would be key to validating the metabolic fate of L-Idose. |
| Potential for Anaplerotic Tracing | Well-established for tracing anaplerotic and cataplerotic fluxes. | Potential to trace anaplerotic contributions if it enters the TCA cycle. | Comparing labeling in TCA cycle intermediates would validate its utility in studying mitochondrial metabolism. |
Table 2: Expected Mass Isotopomer Distributions (MIDs) in Key Metabolites
| Metabolite | [U-13C6]-Glucose | This compound (Hypothetical) |
| Glucose-6-Phosphate | M+6 | M+1 (if phosphorylated at C1) or M+0 |
| Fructose-6-Phosphate | M+6 | M+1 or M+0 |
| Pyruvate | M+3 | M+1 (if C1 is retained) or M+0 |
| Lactate | M+3 | M+1 or M+0 |
| Citrate (first turn) | M+2, M+3, M+4, M+5, M+6 | M+1, M+2 (depending on entry) or M+0 |
| Ribose-5-Phosphate | M+5 | M+1 or M+0 |
Note: The expected MIDs for this compound are speculative and would depend on its actual, currently unknown, metabolic pathway in mammalian cells.
Experimental Protocols
A rigorous cross-validation study requires well-defined and controlled experimental protocols. The following methodology for [U-13C6]-Glucose tracing serves as a template for evaluating a novel tracer like this compound.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing either unlabeled glucose or [U-13C6]-Glucose at the same concentration. For the comparative study, a medium with this compound would also be prepared.
-
Tracer Administration: After an overnight incubation, wash the cells with phosphate-buffered saline (PBS) and switch the standard culture medium to the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation and achieve isotopic steady state.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.
-
Centrifugation: Centrifuge the cell extracts to pellet protein and cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
Mass Spectrometry Analysis
-
Instrumentation: Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Acquisition: Acquire data to determine the mass isotopomer distributions (MIDs) for key metabolites.
Data Analysis and Flux Calculation
-
Correction for Natural Abundance: Correct the measured MIDs for the natural abundance of 13C.
-
Metabolic Flux Analysis: Use computational software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the experimental MIDs to a metabolic model. This involves an iterative process to minimize the difference between the simulated and measured labeling patterns.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams visualize the metabolic pathways and experimental workflows.
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose metabolism in mammalian cells as determined by mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isotopes: SILAC for Quantitative Proteomics vs. L-Idose-13C-1 for Metabolic Insights
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, understanding the dynamic interplay of proteins and metabolites is paramount to unraveling disease mechanisms and developing effective therapeutics. Two powerful techniques, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and metabolic labeling with isotopic tracers like L-Idose-13C-1, offer unique windows into these complex processes. While both employ stable isotopes, their applications, and the information they provide, are distinct yet complementary. This guide provides an objective comparison of SILAC for global protein quantification and the use of 13C-labeled sugars for metabolic flux analysis, supported by experimental data and detailed protocols.
At a Glance: SILAC vs. 13C-Labeled Sugar Tracing
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | 13C-Labeled Sugar (e.g., this compound, 13C-Glucose) Tracing |
| Primary Application | Global quantitative proteomics | Metabolic Flux Analysis (MFA) |
| Molecule Labeled | Proteins (specifically at arginine and lysine residues) | Metabolites downstream of the labeled sugar |
| Information Gained | Relative abundance of thousands of proteins between different cell populations.[1] | Rates (fluxes) of metabolic pathways.[2][3] |
| Experimental Principle | Metabolic incorporation of "heavy" amino acids into the entire proteome.[4] | Tracing the fate of 13C atoms from a labeled substrate through metabolic pathways.[2] |
| Typical Workflow | Cell culture in "light" vs. "heavy" media, cell lysis, protein digestion, mass spectrometry. | Cell culture with 13C-labeled substrate, metabolite extraction, mass spectrometry or NMR. |
| Data Analysis | Comparison of peptide ion intensities between "light" and "heavy" forms. | Analysis of mass isotopomer distributions in metabolites to calculate pathway fluxes. |
| Key Advantage | High accuracy and precision for relative protein quantification. | Provides a dynamic view of metabolic pathway activity. |
| Limitations | Primarily applicable to cultured cells; can be expensive. | Does not directly measure protein abundance; requires complex data modeling. |
SILAC: A Powerful Tool for Quantitative Proteomics
SILAC is a robust metabolic labeling strategy that enables accurate relative quantification of thousands of proteins between different cell populations. The technique relies on the metabolic incorporation of stable isotope-labeled ("heavy") amino acids (typically arginine and lysine) into all newly synthesized proteins.
Experimental Workflow for SILAC
The SILAC workflow can be broken down into several key stages:
Detailed Experimental Protocol for SILAC
A typical SILAC experiment involves the following steps:
-
Cell Culture and Labeling: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where specific essential amino acids (e.g., L-arginine and L-lysine) are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine). Cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the heavy amino acids into the proteome.
-
Experimental Treatment: Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Sample Pooling and Protein Extraction: The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio. This early-stage pooling is a key advantage of SILAC as it minimizes experimental variability from downstream processing. Total protein is then extracted from the mixed cell lysate.
-
Protein Digestion: The extracted proteins are digested into smaller peptides using a protease, most commonly trypsin, which cleaves after lysine and arginine residues. This ensures that the vast majority of peptides will contain at least one labeled amino acid.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
Data Analysis: The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectra.
13C-Labeled Sugars: Unraveling Metabolic Pathways
While SILAC provides a global snapshot of protein abundance, understanding the functional consequences of these changes often requires a deeper dive into cellular metabolism. This is where metabolic flux analysis (MFA) using 13C-labeled tracers, such as this compound or the more commonly used 13C-glucose, becomes invaluable. By tracing the path of the 13C label through various metabolic pathways, researchers can quantify the rate, or flux, of these pathways.
The Role of this compound
This compound is a stable isotope-labeled version of the sugar L-idose. While less common than 13C-glucose in metabolic studies, it can serve as a tracer to investigate specific metabolic pathways where L-idose or its derivatives are involved. The principles of using this compound for MFA are the same as for other 13C-labeled substrates.
Experimental Workflow for 13C-Metabolic Flux Analysis
The workflow for a 13C-MFA experiment is distinct from that of SILAC:
Detailed Experimental Protocol for 13C-Metabolic Flux Analysis
A typical 13C-MFA experiment follows these steps:
-
Cell Culture with 13C Tracer: Cells are cultured in a medium containing a 13C-labeled substrate, such as [U-13C]-glucose, where all six carbon atoms are 13C. The cells metabolize this labeled substrate, incorporating the 13C atoms into various downstream metabolites.
-
Metabolic Quenching and Metabolite Extraction: To halt enzymatic activity and preserve the metabolic state of the cells, metabolism is rapidly quenched, often using cold methanol. Intracellular metabolites are then extracted.
-
LC-MS or GC-MS Analysis: The extracted metabolites are analyzed by mass spectrometry (either LC-MS or GC-MS) to determine the mass isotopomer distribution (MID) for each metabolite. The MID reveals how many 13C atoms from the original tracer have been incorporated into each metabolite.
-
Computational Modeling and Flux Calculation: The measured MIDs, along with other experimental data such as nutrient uptake and secretion rates, are fed into a computational model of cellular metabolism. This model is then used to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.
The Power of Integration: Combining SILAC and 13C-MFA
The true power of these techniques is realized when they are used in a complementary fashion. By integrating quantitative proteomics data from SILAC with metabolic flux data from 13C-MFA, researchers can gain a more complete and functional understanding of cellular responses.
For example, a SILAC experiment might reveal that a particular enzyme is upregulated in response to a drug treatment. A subsequent 13C-MFA experiment could then determine if this upregulation leads to an increased flux through the metabolic pathway in which that enzyme is involved. This integrated "multi-omics" approach provides a powerful platform for:
-
Validating functional changes: Confirming that changes in protein abundance translate to altered metabolic activity.
-
Uncovering regulatory mechanisms: Identifying how changes in protein expression impact metabolic networks.
-
Identifying novel drug targets: Pinpointing key enzymes or pathways that are critical for disease-related metabolic reprogramming.
Conclusion: Choosing the Right Tool for the Job
Both SILAC and 13C-labeled sugar tracing are indispensable tools in modern biological research. The choice of which technique to use, or whether to combine them, depends on the specific research question.
-
For a global, unbiased view of protein expression changes, SILAC is the gold standard. Its high accuracy and precision make it ideal for identifying differentially expressed proteins.
-
To understand the dynamic activity of metabolic pathways, 13C-MFA is the method of choice. It provides a quantitative measure of metabolic fluxes, offering insights into the functional state of the cell.
By understanding the unique strengths and applications of each technique, researchers can design more insightful experiments that bridge the gap between the proteome and the metabolome, ultimately accelerating the pace of discovery in both basic science and drug development.
References
- 1. Applications and Challenges of SILAC Labeling in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
Navigating the Landscape of Metabolic Tracers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate metabolic tracer is a critical decision that directly influences the accuracy and precision of experimental outcomes. While the inquiry into the performance of L-Idose-13C-1 as a metabolic tracer is a pertinent one, a thorough review of published scientific literature reveals a significant gap in experimental data regarding its use, accuracy, and precision in metabolic flux analysis.
This guide, therefore, pivots to provide a comprehensive comparison of well-established and extensively documented 13C-labeled metabolic tracers: specifically, various isotopologues of glucose and glutamine. These tracers are fundamental tools in elucidating the intricate networks of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Quantitative Comparison of Common 13C Metabolic Tracers
The precision of a 13C tracer in determining metabolic fluxes is paramount. The choice of tracer significantly impacts the confidence with which specific reaction rates within a metabolic network can be estimated. The following table summarizes the performance of various commonly used 13C-labeled glucose and glutamine tracers for analyzing key pathways in central carbon metabolism. The data is based on computational evaluations and experimental validations in mammalian cells, particularly in the context of cancer cell metabolism.[1][2][3]
| Tracer | Target Pathway(s) | Relative Precision Score | Key Advantages | Limitations |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network | High | Provides the most precise estimates for glycolysis and the PPP.[2][3] | Less informative for the TCA cycle compared to glutamine tracers. |
| [1,6-13C2]glucose | Overall Network | High | Identified as one of the best single tracers for overall flux precision. | May not be optimal for resolving specific pathway branches with the same precision as other tracers. |
| [U-13C6]glucose | TCA Cycle, Glycolysis | Moderate to High | Useful for tracing carbon entry into the TCA cycle and for general labeling of downstream metabolites. | Not ideal for elucidating flux through the pentose phosphate pathway. |
| [1-13C]glucose | Glycolysis, PPP | Low to Moderate | Commonly used, but often outperformed by other labeled glucose molecules. | Less precise for overall network analysis compared to doubly labeled tracers. |
| [2-13C]glucose | Glycolysis, PPP | Moderate | Outperforms [1-13C]glucose in precision for glycolysis and PPP. | |
| [3-13C]glucose | Pyruvate Oxidation, TCA Cycle | Moderate | Provides good information on pyruvate oxidation. | |
| [U-13C5]glutamine | TCA Cycle | High | The preferred tracer for detailed analysis of the TCA cycle. | Primarily labels the TCA cycle and related pathways; less informative for glycolysis or PPP. |
| [1,2-13C2]glucose + [U-13C5]glutamine | Overall Network | Very High | Optimized mixture that provides high-quality flux estimates across glycolysis, PPP, and the TCA cycle. | Requires more complex data analysis due to multiple labeled substrates. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in metabolic tracer studies. Below are generalized methodologies for key experiments involving 13C-labeled glucose and glutamine tracers for metabolic flux analysis in mammalian cell culture.
Protocol 1: Steady-State 13C Labeling for Metabolic Flux Analysis
Objective: To quantify metabolic fluxes in cultured mammalian cells at a metabolic steady state.
Materials:
-
Mammalian cell line of interest (e.g., A549)
-
Standard cell culture medium (e.g., DMEM)
-
13C-labeled tracer (e.g., [1,2-13C2]glucose, [U-13C5]glutamine)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Centrifuge
-
Lyophilizer
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture: Seed cells in multi-well plates or flasks and culture under standard conditions until they reach the desired confluency (typically mid-exponential phase).
-
Tracer Introduction: Aspirate the standard medium and replace it with a medium containing the 13C-labeled tracer. The tracer medium should be identical to the standard medium in all other aspects, except for the substitution of the unlabeled substrate with its 13C-labeled counterpart.
-
Isotopic Steady State: Incubate the cells in the tracer medium for a sufficient duration to achieve isotopic steady state in the intracellular metabolites of interest. This duration is typically determined empirically but is often several hours to a full cell doubling time.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Immediately add ice-cold extraction solvent to quench all enzymatic activity.
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Lyophilize the supernatant to dryness.
-
-
Derivatization (for GC-MS): Resuspend the dried metabolites in a derivatization agent to increase their volatility for GC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS. The mass isotopomer distributions (MIDs) are determined by measuring the relative abundance of each mass isotopologue for a given metabolite.
-
Metabolic Flux Analysis (MFA): Use the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) as inputs for a computational model to estimate intracellular metabolic fluxes.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of atoms in metabolic pathways and the overall experimental process.
Caption: Central Carbon Metabolism Pathways.
Caption: 13C-MFA Experimental Workflow.
References
L-Idose as a superior substrate for aldose reductase compared to D-glucose
For researchers in drug development and related scientific fields, the choice of substrate in enzymatic assays is critical for obtaining accurate and reproducible results. In the study of aldose reductase, an enzyme implicated in diabetic complications, L-Idose has emerged as a superior substrate compared to the physiologically relevant but experimentally challenging D-Glucose. This guide provides a detailed comparison, supported by experimental data, to illustrate the advantages of using L-Idose in aldose reductase activity assays.
Aldose reductase, a key enzyme in the polyol pathway, catalyzes the reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway is linked to the pathogenesis of diabetic complications.[2][3][4] Therefore, the in vitro characterization of aldose reductase and the screening of its inhibitors are crucial areas of research. While D-glucose is the natural substrate, its use in assays is hampered by the low proportion of its open-chain aldehyde form, the actual substrate for the enzyme.[5] L-Idose, the C-5 epimer of D-glucose, presents a significantly higher concentration of the free aldehyde form, making it a more efficient substrate for in vitro studies.
Kinetic Parameter Comparison
Experimental data from studies on both bovine lens and human recombinant aldose reductase demonstrate the superiority of L-Idose as a substrate. The key kinetic parameters, Michaelis constant (KM) and catalytic constant (kcat), highlight this difference. A lower KM value indicates a higher affinity of the enzyme for the substrate.
| Enzyme Source | Substrate | KM (mM) | kcat (min-1) | kcat/KM (min-1mM-1) |
| Bovine Lens Aldose Reductase (bAR) | D-Glucose | 103 ± 8 | 18.5 ± 0.9 | 0.18 |
| L-Idose | 10.1 ± 0.7 | 19.2 ± 0.6 | 1.90 | |
| Human Recombinant Aldose Reductase (hAR) | D-Glucose | 78 ± 9 | 15.3 ± 0.9 | 0.20 |
| L-Idose | 3.8 ± 0.3 | 16.0 ± 0.5 | 4.21 |
Data sourced from Balestri et al. (2015).
The data clearly shows that for both bovine and human aldose reductase, the KM for L-Idose is significantly lower than for D-Glucose, indicating a much stronger binding affinity. While the kcat values, representing the turnover number, are nearly identical for both substrates, the overall catalytic efficiency (kcat/KM) is approximately 10 to 20-fold higher for L-Idose. This enhanced efficiency is attributed to the higher concentration of the reactive free aldehyde form of L-Idose in solution compared to D-glucose.
Experimental Protocols
The determination of these kinetic parameters involves a standardized spectrophotometric assay. The methodology provided below is a typical protocol for assessing aldose reductase activity.
Aldose Reductase Activity Assay
Objective: To measure the rate of NADPH oxidation as an indicator of aldose reductase activity with either D-Glucose or L-Idose as the substrate.
Materials:
-
Purified aldose reductase (bovine lens or human recombinant)
-
NADPH
-
D-Glucose or L-Idose
-
0.1 M Sodium phosphate buffer (pH 6.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the sodium phosphate buffer, NADPH, and the desired concentration of the substrate (D-Glucose or L-Idose) in a cuvette.
-
Incubate the mixture at a constant temperature, typically 37°C.
-
Initiate the reaction by adding a specific amount of purified aldose reductase to the mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADPH at 340 nm = 6.22 mM-1cm-1).
-
Repeat the assay with varying substrate concentrations to determine the KM and Vmax values by fitting the data to the Michaelis-Menten equation.
Visualizing the Rationale and Process
To better understand the concepts discussed, the following diagrams illustrate the polyol pathway and the experimental workflow.
Caption: The Polyol Pathway of Glucose Metabolism.
Caption: Workflow for Determining Enzyme Kinetic Parameters.
References
Isotopic Enrichment of L-Idose-13C-1: A Comparative Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical application and analysis of L-Idose-13C-1 as a metabolic tracer, offering a comparison with the more conventional D-Glucose-13C tracers. Due to the novelty of this compound as a research tool, direct experimental data on its tissue-specific isotopic enrichment is limited. Therefore, this guide presents a hypothesized distribution based on known metabolic pathways, alongside detailed, adaptable experimental protocols and a comparative analysis to inform study design.
Hypothetical Isotopic Enrichment of this compound in Different Tissues
The following table outlines the potential for isotopic enrichment of this compound in various tissues. This is not based on direct experimental data but is inferred from the known activity of aldose reductase, the primary enzyme expected to metabolize L-idose.
| Tissue | Hypothesized this compound Enrichment | Rationale |
| Lens | High | High levels of aldose reductase activity are present in the lens of the eye. |
| Kidney | High | The renal medulla has significant aldose reductase activity. |
| Peripheral Nerves | Moderate to High | Schwann cells and other components of peripheral nerves express aldose reductase. |
| Retina | Moderate | Aldose reductase is present in the retina and implicated in diabetic retinopathy. |
| Liver | Low to Moderate | While the liver has diverse metabolic functions, it is not a primary site of aldose reductase activity compared to other tissues. L-idose is not a substrate for mainstream glycolysis. |
| Skeletal Muscle | Low | Skeletal muscle primarily utilizes glucose for energy via glycolysis; L-idose is not expected to be a significant substrate. |
| Brain | Low | The brain has a high demand for glucose, but L-idose is unlikely to be transported and metabolized as efficiently. |
| Adipose Tissue | Low | Similar to skeletal muscle, adipose tissue is more geared towards glucose and fatty acid metabolism. |
Comparative Analysis: this compound vs. D-Glucose-13C Tracers
| Feature | This compound | D-Glucose-13C (e.g., [U-13C6]glucose) |
| Primary Metabolic Pathway | Polyol Pathway (via Aldose Reductase) | Glycolysis, Pentose Phosphate Pathway, TCA Cycle |
| Key Research Applications | Probing the activity of the polyol pathway, particularly in the context of diabetic complications. | Broad-spectrum metabolic flux analysis, energy metabolism studies. |
| Advantages | Highly specific for the polyol pathway. L-idose is a more efficient substrate for aldose reductase than D-glucose.[1][2] | Well-characterized metabolism, extensive existing literature, and established analytical methods. |
| Limitations | Limited data on in vivo distribution and metabolism. Not a substrate for major energy-producing pathways. | Less specific for a single pathway; its metabolic fate is widespread. |
| Expected Tissue Distribution | Concentrated in tissues with high aldose reductase activity (e.g., lens, kidney, nerves). | Widely distributed, with high uptake in tissues with high energy demand (e.g., brain, muscle). |
Experimental Protocols
The following are detailed methodologies for a typical study analyzing the isotopic enrichment of a 13C-labeled sugar, which can be adapted for this compound.
Animal Model and Tracer Administration
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats). For studies related to diabetic complications, a model of induced or genetic diabetes may be used.
-
Tracer: this compound is dissolved in sterile saline.
-
Administration: The tracer can be administered via intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The route of administration will influence the pharmacokinetics. A typical dose might range from 10 to 50 mg/kg body weight.
-
Time Course: Tissues should be collected at various time points post-administration (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to assess the dynamics of uptake and metabolism.
Tissue Collection and Metabolite Extraction
-
Tissue Collection: At the designated time points, animals are euthanized, and tissues of interest (e.g., lens, kidney, sciatic nerve, retina, liver, muscle, brain, adipose) are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction:
-
A known mass of frozen tissue is homogenized in a cold solvent mixture, typically methanol:acetonitrile:water (2:2:1 v/v/v).
-
The homogenate is vortexed and then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and other macromolecules.
-
The supernatant containing the polar metabolites is collected and dried under a stream of nitrogen or using a vacuum concentrator.
-
Sample Derivatization and Analysis by GC-MS
-
Derivatization: The dried metabolite extract is derivatized to increase the volatility of the sugars for gas chromatography. A common method is a two-step process:
-
Oximation: The sample is dissolved in a solution of methoxyamine hydrochloride in pyridine and incubated to protect the aldehyde and ketone groups.
-
Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added, and the sample is incubated to replace active hydrogens with trimethylsilyl (TMS) groups.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.
-
Separation: The derivatized sample is injected into the GC, where different metabolites are separated based on their boiling points and interactions with the column stationary phase.
-
Detection: As metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron ionization). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The isotopic enrichment of this compound and its metabolites is determined by analyzing the mass isotopomer distribution of the characteristic fragments. The abundance of the M+1 ion relative to the M+0 ion indicates the level of 13C incorporation.
-
Visualizations
Experimental Workflow
References
A Researcher's Guide to Isotopic Labeling Reagents for Mass Spectrometry: A Comparative Analysis
For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative proteomics, the selection of an appropriate isotopic labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of the most widely used isotopic labeling reagents, offering an objective look at their performance, supported by experimental data. We will delve into the principles, workflows, and key performance metrics of three major labeling strategies: chemical isobaric tagging (iTRAQ and TMT) and metabolic labeling (SILAC).
At a Glance: Key Isotopic Labeling Strategies
Isotopic labeling in quantitative proteomics involves the introduction of stable isotopes into proteins or peptides, allowing for the differentiation and relative or absolute quantification of proteins from different samples within a single mass spectrometry analysis.[1] The primary methods can be broadly categorized as in-vitro chemical labeling and in-vivo metabolic labeling.
Chemical Labeling (In-vitro): This approach involves the covalent attachment of isotope-coded tags to proteins or, more commonly, peptides after extraction from cells or tissues.[2] Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are the most prominent examples of this strategy.[3][4] These reagents are particularly useful for analyzing complex samples, including tissues and clinical specimens.[3]
Metabolic Labeling (In-vivo): In this method, living cells are cultured in media containing "heavy" isotopically labeled amino acids, which are incorporated into newly synthesized proteins. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for this approach and is ideal for studying dynamic cellular processes with high accuracy.
Performance Comparison of Isotopic Labeling Reagents
The choice between these labeling strategies depends on various factors, including the research question, sample type, desired level of multiplexing, and budget. The following tables provide a detailed comparison of iTRAQ, TMT, and SILAC based on key performance indicators.
| Feature | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) |
| Labeling Principle | In-vitro chemical labeling of peptides at N-termini and lysine residues with isobaric tags. | In-vitro chemical labeling of peptides at N-termini and lysine residues with isobaric tags. | In-vivo metabolic incorporation of stable isotope-labeled amino acids into proteins. |
| Quantification Level | MS/MS (reporter ions). | MS/MS or MS3 (reporter ions). | MS1 (precursor ions). |
| Sample Type | Cultured cells, tissues, biofluids, clinical samples. | Cultured cells, tissues, biofluids, clinical samples. | Primarily cultured cells; adaptable to some model organisms. |
| Multiplexing Capability | 4-plex, 8-plex. | Up to 18-plex (TMTpro). | Typically 2-plex or 3-plex; up to 5-plex with specialized reagents. |
| Quantification Accuracy | Good, but can be affected by ratio compression. | Good, but can be affected by ratio compression; MS3 can mitigate this. | Excellent, considered the gold standard for accuracy. |
| Precision/Reproducibility | Good. | Good. | Excellent, as samples are mixed at the cell stage, minimizing handling errors. |
| Cost | High. | High. | Moderate to high, primarily due to the cost of labeled amino acids and specialized media. |
| Throughput | High. | Very High. | Lower, due to the requirement for cell culture and metabolic incorporation. |
In-Depth Technical Comparison
Isobaric Tagging: iTRAQ and TMT
iTRAQ and TMT are conceptually similar, both employing isobaric tags that have the same total mass. This means that identical peptides from different samples, when labeled with different tags, will appear as a single peak in the MS1 scan, simplifying the spectrum. Quantification is achieved during the MS/MS fragmentation, where the tags release reporter ions of different masses, and the intensity of these reporter ions corresponds to the relative abundance of the peptide in each sample.
The primary advantage of isobaric tagging is the ability to multiplex a larger number of samples in a single run, which increases throughput and reduces variability between analyses. TMT reagents offer higher multiplexing capabilities (up to 18-plex) compared to iTRAQ (up to 8-plex). However, a significant drawback of both techniques is the potential for "ratio compression," where co-isolation of interfering ions can lead to an underestimation of the true abundance ratios.
Metabolic Labeling: SILAC
SILAC is a metabolic labeling technique where cells are grown in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids, typically lysine and arginine. Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The "light" and "heavy" samples can then be combined at the very beginning of the experimental workflow, even before cell lysis. This early mixing is a key advantage of SILAC, as it minimizes experimental variability introduced during sample preparation.
In the mass spectrometer, peptides from the "light" and "heavy" samples appear as pairs of peaks separated by a known mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two samples. SILAC is renowned for its high accuracy and reproducibility, making it an excellent choice for studying dynamic cellular processes like protein turnover and post-translational modifications. However, its application is primarily limited to samples that can be metabolically labeled, such as cultured cells.
Experimental Workflows and Signaling Pathways
To visualize the distinct workflows of these labeling strategies, the following diagrams have been generated using the DOT language.
Caption: SILAC Experimental Workflow.
Caption: iTRAQ/TMT Experimental Workflow.
Caption: Simplified Signaling Pathway Analysis.
Detailed Experimental Protocols
Accurate and reproducible results in quantitative proteomics are highly dependent on meticulous execution of experimental protocols. Below are generalized yet detailed protocols for SILAC, iTRAQ, and TMT labeling.
SILAC Labeling Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. For the "heavy" population, use SILAC-specific medium deficient in L-lysine and L-arginine, supplemented with "heavy" isotopically labeled L-Lysine (e.g., 13C6, 15N2) and L-Arginine (e.g., 13C6, 15N4).
-
For the "light" population, use the same medium supplemented with normal L-Lysine and L-Arginine.
-
Culture the cells for at least five to six cell divisions to ensure near-complete incorporation (>99%) of the labeled amino acids.
-
-
Sample Preparation:
-
Harvest and lyse the "heavy" and "light" cell populations separately using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein sample using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
iTRAQ Labeling Protocol
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (up to 4 or 8) and determine the protein concentration.
-
Take equal amounts of protein from each sample and perform reduction, alkylation, and trypsin digestion.
-
-
iTRAQ Labeling:
-
Reconstitute the iTRAQ reagents in isopropanol.
-
Label each peptide digest with a specific iTRAQ reagent from the multiplex kit according to the manufacturer's instructions.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single tube and mix thoroughly.
-
Optionally, fractionate the combined sample using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
-
Mass Spectrometry Analysis:
-
Desalt the peptide mixture and analyze using LC-MS/MS.
-
TMT Labeling Protocol
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (up to 18) and quantify the protein concentration.
-
Take equal amounts of protein from each sample and proceed with reduction, alkylation, and trypsin digestion.
-
-
TMT Labeling:
-
Resuspend the dried peptide samples in a suitable buffer (e.g., TEAB).
-
Reconstitute the TMT reagents in anhydrous acetonitrile.
-
Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine all labeled samples into a single tube.
-
Fractionate the pooled sample to reduce complexity before LC-MS/MS analysis.
-
-
Mass Spectrometry Analysis:
-
Desalt the peptide fractions and analyze using a high-resolution mass spectrometer capable of MS3 fragmentation for more accurate quantification.
-
Conclusion: Selecting the Right Tool for the Job
The choice of isotopic labeling reagent is a critical step in designing a quantitative proteomics experiment.
-
SILAC stands out for its exceptional accuracy and is the preferred method for in-depth studies of cellular dynamics in cultured cells. Its main limitations are the requirement for metabolic labeling and lower multiplexing capacity.
-
iTRAQ and TMT offer high-throughput capabilities and are applicable to a wider range of sample types, including clinical specimens. TMT provides a higher degree of multiplexing, making it suitable for larger-scale comparative studies. Researchers using these isobaric tags should be mindful of the potential for ratio compression and consider strategies to mitigate this effect.
Ultimately, a thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, will empower researchers to select the most appropriate labeling strategy to achieve their scientific goals and generate high-quality, reliable quantitative proteomics data.
References
- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 4. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
Navigating Metabolic Pathways: A Comparative Guide to 13C Tracers in Flux Analysis
A Note on L-Idose-13C-1: An extensive review of publicly available scientific literature and datasets did not yield studies utilizing this compound as a tracer for intracellular metabolic flux analysis (MFA). While this compound is commercially available and cataloged for metabolic flux analysis applications, there is a lack of published experimental data validating its performance and comparing it to other tracers. Research indicates that L-Idose is primarily a substrate for aldose reductase and is metabolized slowly, with no clear evidence of its entry into central carbon metabolism in a manner that would be informative for quantifying fluxes through major pathways like glycolysis or the TCA cycle.[1]
Therefore, this guide will focus on the cross-validation and comparison of commonly employed 13C-labeled tracers in the field of metabolic flux analysis, which aligns with the core interest in understanding the comparative performance of different tracer methodologies. The selection of an appropriate isotopic tracer is a critical step in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify intracellular metabolic fluxes. The choice of tracer significantly influences the precision and accuracy of the resulting flux estimations.[2][3][4][5] This guide provides a comparison of commonly used ¹³C-labeled tracers, primarily focusing on glucose and glutamine isotopologues, supported by experimental data and methodologies.
Comparison of Common ¹³C Tracers for Metabolic Flux Analysis
The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used. Below is a summary of findings from studies that have computationally and experimentally evaluated various tracers.
| Tracer | Target Pathway(s) | Performance Summary |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network | Provides the most precise estimates for these pathways. Outperforms the more commonly used [1-¹³C]glucose. |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Emerged as the preferred isotopic tracer for the analysis of the TCA cycle. |
| [2-¹³C]glucose & [3-¹³C]glucose | Glycolysis, PPP | Also outperform [1-¹³C]glucose in providing precise flux estimates. |
| [1,6-¹³C]glucose | Overall Network, Parallel Labeling | One of the best single tracers, consistently producing high flux precision. Optimal for parallel labeling experiments when combined with [1,2-¹³C]glucose. |
| [1-¹³C]glucose | General Purpose | Commonly used, but often outperformed by other specifically labeled glucose tracers for precision in specific pathways. |
| Mixture of [U-¹³C₆]glucose & [1-¹³C]glucose | General Purpose | A combination of tracers commonly used in the literature to obtain baseline flux values. |
Experimental Protocols
The following sections detail a generalized methodology for conducting a ¹³C-MFA experiment, based on protocols described in the cited literature.
Cell Culture and Isotope Labeling
-
Define the Metabolic Network: Construct a stoichiometric model of the metabolic pathways of interest.
-
Culture Cells to a Steady State: Grow cells in a defined medium to ensure they are in a metabolic and isotopic steady state.
-
Introduce the ¹³C Tracer: Switch the cells to a medium containing the chosen ¹³C-labeled substrate(s). The concentration of the tracer should be sufficient to achieve significant labeling in the metabolites of interest.
-
Harvest Cells: After a defined period of labeling, rapidly quench metabolism (e.g., with cold methanol) and harvest the cells.
Metabolite Extraction
-
Cell Lysis: Disrupt the cell membrane to release intracellular metabolites. This can be achieved through methods like sonication or freeze-thaw cycles.
-
Phase Separation: Separate the polar metabolites from non-polar components (like lipids) and proteins. A common method involves using a chloroform-methanol-water extraction.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are often derivatized to increase their volatility.
Mass Spectrometry Analysis
-
Data Acquisition: Analyze the isotopic labeling patterns of the extracted metabolites using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mass Isotopomer Distribution (MID) Determination: The mass spectrometer measures the relative abundance of different mass isotopomers for each metabolite. This data is crucial for flux calculations.
Flux Estimation
-
Computational Modeling: Use software (e.g., INCA, 13CFLUX2) to fit the experimentally determined MIDs and extracellular flux rates to the metabolic network model.
-
Flux Calculation: The software estimates the intracellular fluxes by minimizing the difference between the measured and simulated labeling patterns.
-
Statistical Analysis: Perform statistical tests (e.g., chi-squared) to assess the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.
Visualizing Metabolic Flux Analysis
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Idose-13C-1: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of L-Idose-13C-1, a stable isotope-labeled sugar used in various research applications. The information presented here is intended to ensure the safety of laboratory personnel and minimize environmental impact, fostering a culture of safety and responsibility in the handling of chemical compounds.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount. The carbon-13 isotope is stable and does not pose a radiological threat. The primary safety considerations are therefore identical to those for unlabeled L-Idose.
Before handling, it is crucial to consult the Safety Data Sheet (SDS) for the most comprehensive safety information. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Operations involving solid this compound that may generate dust should be conducted in a well-ventilated area or a chemical fume hood.
This compound Disposal Profile
The following table summarizes the key characteristics of this compound relevant to its proper disposal.
| Property | Value/Classification | Disposal Implication |
| Hazard Classification | Not classified as hazardous | Can be disposed of as non-hazardous waste, following institutional and local guidelines. |
| Isotopic Label | Carbon-13 (¹³C) | Stable, non-radioactive isotope. No special precautions for radioactivity are required. |
| Physical Form | Typically a solid | Solid waste can be disposed of in regular laboratory trash if uncontaminated. |
| Solubility | Water-soluble | Aqueous solutions can be disposed of down the sanitary sewer with copious amounts of water. |
Step-by-Step Disposal Procedures
The disposal method for this compound is contingent on its form (solid or aqueous solution) and whether it has been contaminated with hazardous substances.
Experimental Protocol: Disposal of Uncontaminated this compound
1. Waste Characterization:
-
Confirm that the this compound waste is not mixed with any hazardous materials. If it has been in contact with hazardous chemicals, the resulting mixture must be treated as hazardous waste and disposed of according to the regulations applicable to the hazardous components.
2. Disposal of Solid, Uncontaminated this compound:
-
Small Quantities: Small amounts of solid this compound can typically be securely contained and disposed of in the regular laboratory trash.
-
Large Quantities: For larger quantities, it is best practice to contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to ensure compliance with all local regulations.
3. Disposal of Aqueous Solutions of Uncontaminated this compound:
-
Dilute aqueous solutions can generally be disposed of down the sanitary sewer system.
-
It is recommended to flush the drain with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.
Protocol for Disposal of Contaminated this compound
If this compound waste is contaminated with hazardous materials, it must be managed as hazardous waste.
1. Segregation:
-
Keep the contaminated this compound waste separate from non-hazardous waste streams.
2. Labeling:
-
Clearly label the waste container with its contents, including the names and concentrations of all components, and affix a hazardous waste label.
3. Storage:
-
Store the hazardous waste in a designated satellite accumulation area in a compatible, sealed container.
4. Disposal:
-
Arrange for pickup and disposal by your institution's EHS office or a licensed chemical waste handler.
Decontamination of Empty Containers
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate from uncontaminated containers can be disposed of down the sanitary sewer. Once decontaminated, the containers can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
